2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUCYZIRXZYZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333886 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152211-15-9 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluoro-6-(trifluoromethyl)benzyl alcohol chemical properties
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. The information is intended to support laboratory research, chemical synthesis, and drug development activities.
Chemical and Physical Properties
This compound is a fluorinated organic compound recognized for its utility as a synthetic intermediate.[1][2] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[2]
General Properties
| Property | Value | Source |
| IUPAC Name | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol | [3] |
| CAS Number | 152211-15-9 | [3][4] |
| Molecular Formula | C₈H₆F₄O | [3][4] |
| Molecular Weight | 194.13 g/mol | [4] |
| Appearance | Colorless or yellowish liquid | [1] |
| Purity | 97% | [4] |
Physicochemical Data
The following table summarizes key physicochemical data for this compound.
| Property | Value | Source |
| Melting Point | -8 °C | [1] |
| Boiling Point | 170 °C | [1] |
| Density | 1.443 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.4560 | [4] |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound. [5] While specific spectra are not provided in this guide, they can be accessed through chemical databases using the compound's CAS number.
Synthesis and Reactivity
This compound serves as a key intermediate in organic synthesis.[1] The presence of the trifluoromethyl group is a strategic feature in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of drug candidates.[2][6]
General Synthesis Pathway
A general, two-step synthetic route can be described for the preparation of this compound.[1] This involves the introduction of the trifluoromethyl group followed by hydrolysis to yield the final alcohol.
Experimental Protocol: A Representative Synthesis
While a specific detailed protocol for this compound is not available, a representative method for a structurally similar compound, 2-(Trifluoromethyl)benzyl alcohol, involves the reduction of the corresponding aldehyde.[7]
Reaction: Reduction of o-trifluoromethylbenzaldehyde to 2-(trifluoromethyl)benzyl alcohol.[7]
Materials:
-
o-Trifluoromethylbenzaldehyde (87.1 g, 0.5 mol)[7]
-
Sodium borohydride (9.5 g, 0.25 mol)[7]
-
Water (348.0 g)[7]
-
Methyl tert-butyl ether[7]
-
Saturated brine solution[7]
-
1000 mL three-necked round-bottomed flask with mechanical stirrer and thermometer[7]
Procedure:
-
Add water to the flask and cool to 0°C.[7]
-
Subsequently, add sodium borohydride and stir for 20 minutes.[7]
-
Maintaining the temperature at 5°C, slowly add o-trifluoromethylbenzaldehyde dropwise.[7]
-
After the addition is complete, maintain the reaction temperature at 10°C for 1 hour.[7]
-
Upon reaction completion, perform an extraction using methyl tert-butyl ether.[7]
-
Combine the organic phases, wash with saturated brine, and concentrate under reduced pressure to obtain the final product.[7]
Expected Outcome: This procedure yields 2-trifluoromethylbenzyl alcohol as a colorless, transparent liquid with a purity of >99% and a yield of 90%.[7]
Applications in Research and Development
The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this alcohol a valuable precursor in several key industrial and research areas.[2]
-
Pharmaceutical Research: It is extensively used in the synthesis of novel active pharmaceutical ingredients (APIs).[2] The trifluoromethyl group is known to enhance drug properties such as metabolic stability and bioavailability.[2]
-
Agrochemical Research: It serves as a key precursor in the development of modern herbicides and pesticides.[2] The fluorine atoms can contribute to the biological activity and environmental persistence of these chemicals.[2]
-
Material Science: Its reactivity allows for its use in the development of specialty dyes and other advanced materials.[2]
Safety and Handling
Proper safety precautions must be observed when handling this compound. It is considered a hazardous substance.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4] |
Precautionary Measures and First Aid
The following table outlines the recommended precautionary statements and first aid measures.
| Precautionary Code | Measure | First Aid Response |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | If Inhaled (P304 + P340): Remove person to fresh air and keep comfortable for breathing.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] | If on Skin (P302 + P352): Wash with plenty of soap and water.[4] |
| - | - | If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| - | - | If Swallowed (P301 + P312): Call a POISON CENTER or doctor if you feel unwell.[4] |
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[10]
References
- 1. chembk.com [chembk.com]
- 2. This compound|CAS 152211-15-9 [benchchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound(152211-15-9) 1H NMR [m.chemicalbook.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. kscl.co.in [kscl.co.in]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS: 152211-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that serves as a crucial building block in modern synthetic organic chemistry. Its strategic importance lies in the unique combination of a fluorine atom and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group, in particular, is a highly sought-after moiety in medicinal chemistry due to its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic workflows.
| Property | Value |
| CAS Number | 152211-15-9 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol |
| Appearance | Colorless to yellowish liquid |
| Melting Point | -8 °C |
| Boiling Point | 170 °C |
| Density | 1.443 g/cm³ |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. |
Synthesis
The most common and direct method for the synthesis of this compound is the reduction of the corresponding carbonyl compound, either 2-fluoro-6-(trifluoromethyl)benzaldehyde or 2-fluoro-6-(trifluoromethyl)benzoic acid.[1]
General Synthesis Workflow
The synthesis typically follows a straightforward reduction pathway, as illustrated in the diagram below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde in methanol or THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.
-
Extraction: Remove the organic solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. The presence of both fluoro and trifluoromethyl groups can impart desirable pharmacokinetic properties to the final drug molecule.
Key Intermediate in the Synthesis of Elagolix
A notable application of this compound is in the synthesis of Elagolix , a gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain. The benzyl alcohol is typically converted to a corresponding benzyl halide (e.g., bromide) which then serves as an alkylating agent in the synthesis of the final drug molecule.
The workflow below illustrates the role of this compound as a building block in the synthesis of a key intermediate for Elagolix.
Caption: Role of this compound in Elagolix synthesis.
Biological Activity and Signaling Pathways
As a synthetic intermediate, this compound is not typically evaluated for its own biological activity or its effect on signaling pathways. Its primary role is to be incorporated into a larger molecule, and the biological profile of the final compound is what is of therapeutic interest. There is no publicly available data on the specific in vitro or in vivo biological activity of this compound itself. Research efforts are focused on the biological activities of the final products synthesized from this building block.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data)
The following table summarizes the ¹H NMR spectral data for the analogous compound, 2-(Trifluoromethyl)benzyl alcohol. The chemical shifts are reported in ppm.
| Assignment | Chemical Shift (ppm) |
| Aromatic H | 7.632 |
| Aromatic H | 7.594 |
| Aromatic H | 7.500 |
| Aromatic H | 7.334 |
| -CH₂- | 4.789 |
| -OH | 3.06 |
| Reference compound: 2-(Trifluoromethyl)benzyl alcohol[3] |
Mass Spectrometry (MS) (Reference Data)
The mass spectrum of 2-(Trifluoromethyl)benzyl alcohol shows a molecular ion peak (M+) at m/z 176.[4] Key fragmentation patterns would involve the loss of the hydroxyl group and rearrangements of the aromatic ring.
Infrared (IR) Spectroscopy (Reference Data)
The IR spectrum of a benzyl alcohol derivative would be expected to show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches of the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹), C=C stretches of the aromatic ring (~1450-1600 cm⁻¹), and C-O stretch (~1050-1250 cm⁻¹). The C-F stretches of the trifluoromethyl group would appear in the region of 1100-1350 cm⁻¹.
Conclusion
This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry. Its value is derived from the presence of the fluoro and trifluoromethyl substituents, which are known to enhance the pharmacological properties of drug molecules. While detailed biological studies on the alcohol itself are scarce, its role as a building block, for example in the synthesis of Elagolix, highlights its importance. The synthetic route via reduction of the corresponding aldehyde or carboxylic acid is a well-established and efficient method for its preparation. This guide provides essential technical information for researchers and scientists working with this versatile compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the prevalent synthesis methodologies, experimental protocols, and quantitative data to support research and development activities.
Introduction
This compound is a fluorinated aromatic alcohol with the chemical formula C₈H₆F₄O. Its structure, featuring both a fluorine atom and a trifluoromethyl group ortho to the hydroxymethyl group, imparts unique electronic and lipophilic properties. These characteristics make it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | 156 | 1.432 (at 25 °C) |
| 2-Fluoro-6-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | - | - |
| This compound | C₈H₆F₄O | 194.13 | 170 | 1.443 |
Synthetic Pathways
The synthesis of this compound is predominantly achieved through the reduction of a corresponding carbonyl compound. The two primary routes involve the reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde or 2-Fluoro-6-(trifluoromethyl)benzoic acid. A conceptual Grignard-based approach is also considered.
An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key fluorinated building block in medicinal chemistry and agrochemical synthesis. The document details its chemical structure, nomenclature, and physicochemical properties. A representative synthetic protocol for its preparation is outlined, and its significant role as a synthetic intermediate in the development of novel therapeutic agents is discussed, including a specific example of its application in the synthesis of a known drug intermediate.
Introduction
This compound is a substituted aromatic alcohol that has garnered significant interest in the fields of pharmaceutical and agrochemical research. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and conformational constraints to the molecule. These characteristics are highly sought after in drug design, as they can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile compound.
Structure and Nomenclature
The chemical structure and nomenclature of this compound are fundamental to its identity and reactivity.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Nomenclature:
| Type | Name |
| IUPAC Name | (2-Fluoro-6-(trifluoromethyl)phenyl)methanol |
| CAS Number | 152211-15-9 |
| Synonyms | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₄O | [2] |
| Molecular Weight | 194.13 g/mol | [2] |
| Appearance | Colorless to yellowish liquid | [2] |
| Melting Point | -8 °C | [2] |
| Boiling Point | 180 °C (lit.) | [2] |
| Density | 1.397 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.456 (lit.) | [2] |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Vapor Pressure | 0.462 mmHg at 25 °C | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy (Proton NMR) The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | m | 1H | Aromatic H |
| ~7.5 | m | 1H | Aromatic H |
| ~7.4 | m | 1H | Aromatic H |
| ~4.8 | s | 2H | -CH₂- |
| ~2.9 (variable) | br s | 1H | -OH |
¹³C NMR Spectroscopy (Carbon NMR) The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~159 (d, J ≈ 250 Hz) | C-F |
| ~138 (q, J ≈ 5 Hz) | C-CH₂OH |
| ~132 (q, J ≈ 1 Hz) | Aromatic CH |
| ~129 (q, J ≈ 30 Hz) | C-CF₃ |
| ~126 | Aromatic CH |
| ~124 (q, J ≈ 274 Hz) | -CF₃ |
| ~119 (d, J ≈ 22 Hz) | Aromatic CH |
| ~57 (d, J ≈ 4 Hz) | -CH₂OH |
Infrared (IR) Spectroscopy The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1620-1580 | Medium | Aromatic C=C stretch |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |
| 1250-1000 | Strong | C-O stretch (alcohol) |
| 1100-1000 | Strong | C-F stretch (aromatic) |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Relative Intensity | Possible Fragment |
| 194 | [M]⁺ | Molecular Ion |
| 175 | [M - H₂O]⁺ | |
| 165 | [M - CHO]⁺ | |
| 145 | [M - H₂O - HF]⁺ | |
| 125 | [C₇H₄F₂]⁺ |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-fluoro-6-(trifluoromethyl)benzaldehyde.
Representative Synthesis Workflow:
Figure 2: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Applications in Drug Development
The unique substitution pattern of this compound makes it a valuable synthon for introducing a fluorinated benzyl moiety into drug candidates. The fluorine and trifluoromethyl groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Role as a Building Block:
The hydroxyl group of this compound provides a reactive handle for various chemical transformations, including:
-
Etherification: Formation of ether linkages is a common strategy in drug design to connect different molecular fragments.
-
Esterification: Ester derivatives can be synthesized, which may act as prodrugs or possess their own biological activity.
-
Halogenation: Conversion of the alcohol to a benzylic halide (e.g., bromide or chloride) creates a reactive electrophile for nucleophilic substitution reactions.
Example of Application in Medicinal Chemistry:
The 2-fluoro-6-(trifluoromethyl)benzyl moiety has been incorporated into various molecular scaffolds to explore their therapeutic potential. For instance, it is a key component in the synthesis of intermediates for Elagolix , a gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain.[3] In this context, the substituted benzyl group is attached to a pyrimidinedione core, contributing to the overall shape and electronic properties of the final drug molecule.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex organic molecules with applications in drug discovery and agrochemical development. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by its fluorine substituents ensure its continued relevance in modern chemical research. This guide has provided a detailed overview of its key characteristics and a practical synthetic protocol to aid researchers in their work with this valuable compound.
References
physical and chemical characteristics of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS No. 152211-15-9). This fluorinated aromatic alcohol is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This document summarizes its known physical and chemical properties, provides insights into its synthesis and reactivity, and discusses its potential applications based on the current understanding of similarly structured fluorinated compounds. All quantitative data is presented in structured tables for clarity, and a detailed, though general, experimental protocol for its synthesis is provided.
Chemical Identity and Physical Properties
This compound is a colorless to yellowish liquid at room temperature. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol[1][2] |
| CAS Number | 152211-15-9[1][2][3][4][5][6] |
| Molecular Formula | C₈H₆F₄O[1][2][4] |
| Molecular Weight | 194.13 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CO)C(F)(F)F |
| InChI | InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2[1] |
| InChIKey | TZUCYZIRXZYZOP-UHFFFAOYSA-N |
A summary of the available physical property data is provided in Table 1. It is important to note that some variations in reported values exist in the literature.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to yellowish liquid | [7] |
| Melting Point | -8 °C | [7] |
| Boiling Point | 170 °C | [7] |
| Density | 1.443 g/cm³ | [7] |
| Refractive Index | 1.4560 | Oakwood Chemical |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [7] |
Chemical Characteristics and Reactivity
The chemical behavior of this compound is dictated by the interplay of the hydroxyl, fluoro, and trifluoromethyl functional groups on the aromatic ring.
-
Acidity (pKa): The exact pKa of this compound has not been experimentally determined in the reviewed literature. However, it is expected to be more acidic than benzyl alcohol (pKa ≈ 15.4)[8][9]. The electron-withdrawing nature of both the ortho-fluoro and ortho-trifluoromethyl groups will increase the polarity of the O-H bond and stabilize the resulting benzyloxide anion, thereby lowering the pKa.
-
Reactivity: As a primary alcohol, the hydroxyl group can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The aromatic ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing trifluoromethyl group.
Spectral Data
Table 2: Predicted Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the benzylic protons (CH₂OH), the hydroxyl proton (-OH), and the aromatic protons. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ¹³C NMR | Resonances for the benzylic carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and strong C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 194. The fragmentation pattern would likely involve the loss of water, the hydroxymethyl group, and fragments related to the fluorinated benzene ring. |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and logical synthetic route would be the reduction of the corresponding aldehyde, 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7)[11].
General Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
This protocol is a generalized procedure based on standard chemical literature for the reduction of aromatic aldehydes to benzyl alcohols.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel if necessary.
Workflow Diagram:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound|CAS 152211-15-9 [benchchem.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. This compound [oakwoodchemical.com]
- 7. chembk.com [chembk.com]
- 8. Benzyl Alcohol [commonorganicchemistry.com]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(152211-15-9) 1H NMR [m.chemicalbook.com]
- 11. 2-氟-6-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
Spectral Analysis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol: A Technical Guide
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with significant applications in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a summary of the expected spectral data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for these analytical techniques. The presented data is representative and intended to aid researchers in the identification and characterization of this molecule.
Predicted Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data based on the analysis of its chemical structure and known spectral characteristics of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 1H | Aromatic CH |
| ~7.3 - 7.5 | m | 2H | Aromatic CH |
| ~4.8 | s | 2H | -CH₂- |
| ~2.5 - 3.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~138 (q, ²JCCF ≈ 30 Hz) | C-CF₃ |
| ~132 | Aromatic CH |
| ~128 | Aromatic CH |
| ~125 (q, ¹JCF ≈ 275 Hz) | -CF₃ |
| ~120 (d, ²JCCF ≈ 20 Hz) | Aromatic CH |
| ~60 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |
| 1250 - 1000 | Strong | C-O stretch (alcohol) |
| ~1050 | Strong | C-F stretch (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion) |
| 177 | [M - OH]⁺ |
| 175 | [M - H₂O - H]⁺ |
| 165 | [M - CHO]⁺ |
| 145 | [M - H₂O - F]⁺ |
| 125 | [C₇H₄F₂]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.
-
ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS. Standard electron energy of 70 eV.
-
Electrospray Ionization (ESI): Often used with LC-MS. Can be run in positive or negative ion mode.
-
-
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Data Acquisition: Acquire full scan data to identify the molecular ion and fragmentation pattern.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Solubility of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct physicochemical properties that influence its reactivity and bioavailability. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, formulation, and various analytical procedures. This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative solubility determination, and a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the fluorinated aromatic ring contributes to its lipophilicity and potential for dipole-dipole and van der Waals interactions. The interplay of these factors determines its solubility profile across a range of organic solvents with varying polarities.
Qualitative Solubility Profile
General qualitative assessments indicate that this compound exhibits good solubility in common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[2] |
| Diethyl Ether | Soluble[2] |
| Chloroform | Soluble[2] |
| Water | Slightly Soluble[2] |
While this information is useful for preliminary assessments, quantitative data is essential for precise applications in research and development.
Quantitative Solubility Determination: Experimental Protocols
The following sections detail robust experimental methodologies for the quantitative determination of the solubility of this compound in various organic solvents.
Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.[3][4][5]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Drying: Place the dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-60 °C) until a constant weight is achieved.
-
Mass Determination: Accurately weigh the dish or vial containing the dried solute.
-
Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100
Data Presentation:
The quantitative data obtained from the gravimetric method should be compiled into a structured table for easy comparison.
Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Dielectric Constant (Approx.) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Heptane | 1.9 | Value | Value |
| Toluene | 2.4 | Value | Value |
| Diethyl Ether | 4.3 | Value | Value |
| Chloroform | 4.8 | Value | Value |
| Ethyl Acetate | 6.0 | Value | Value |
| Dichloromethane | 9.1 | Value | Value |
| Acetone | 20.7 | Value | Value |
| Isopropanol | 18.3 | Value | Value |
| Ethanol | 24.6 | Value | Value |
| Methanol | 32.6 | Value | Value |
Note: The values in this table are placeholders and would be populated with experimental data.
UV-Vis Spectroscopic Method
For compounds with a chromophore, such as the aromatic ring in this compound, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[6]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
All materials listed for the Gravimetric Method
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The λmax can be determined by scanning a dilute solution of the compound over a range of wavelengths.
-
Saturated Solution Preparation: Prepare saturated solutions as described in the gravimetric method (Steps 1-3).
-
Sample Preparation for Analysis: Withdraw a small, accurately measured volume of the clear supernatant using a syringe filter. Dilute this sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental procedures and a representative synthetic pathway.
Caption: Experimental workflow for solubility determination.
Caption: A reported synthesis route for the target compound.[2]
Conclusion
While qualitative data provides a general understanding, quantitative solubility data is indispensable for the precise and reproducible application of this compound in research and development. The experimental protocols detailed in this guide, namely the gravimetric and UV-Vis spectroscopic methods, offer robust frameworks for obtaining this critical information. The provided workflows and data presentation templates are intended to guide researchers in systematically determining and reporting the solubility profile of this important fluorinated intermediate. Accurate solubility data will ultimately facilitate more efficient process development, formulation design, and overall drug discovery and development efforts.
References
Unveiling the Genesis of a Key Fluorinated Building Block: A Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and the development of advanced agrochemicals. Among the myriad of fluorinated building blocks, 2-Fluoro-6-(trifluoromethyl)benzyl alcohol has emerged as a pivotal intermediate, prized for its unique electronic and steric properties. This technical guide delves into the discovery, history, and synthetic evolution of this important compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and utility.
Introduction: The Rise of Fluorine in Chemical Synthesis
The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties.[1] These modifications can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. This compound, with its distinct substitution pattern on the aromatic ring, offers a versatile platform for the synthesis of complex molecular architectures.[1] Its application spans the creation of novel active pharmaceutical ingredients (APIs) and the development of next-generation pesticides.[1]
Discovery and Historical Context
While a definitive seminal publication detailing the initial discovery and synthesis of this compound (CAS Number: 152211-15-9) remains elusive in readily accessible literature, its emergence is intrinsically linked to the broader expansion of fluorine chemistry in the latter half of the 20th century. The value of fluorinated intermediates became increasingly apparent to medicinal chemists, driving the development of synthetic methodologies to access novel fluorinated aromatic compounds.
The synthesis of various structurally related fluorinated and trifluoromethylated benzyl alcohols is documented in numerous patents and scientific articles, highlighting the ongoing interest in this class of compounds as precursors to biologically active molecules. For instance, methods for the preparation of other fluorinated benzyl alcohol derivatives have been described in the context of developing new pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 152211-15-9 | N/A |
| Molecular Formula | C₈H₆F₄O | N/A |
| Molecular Weight | 194.13 g/mol | N/A |
| Appearance | Colorless to yellowish liquid | N/A |
| Boiling Point | 180 °C (lit.) | N/A |
| Density | 1.397 g/mL at 25 °C (lit.) | N/A |
| Refractive Index | n20/D 1.456 (lit.) | N/A |
Synthetic Methodologies
A representative synthetic pathway can be visualized as follows:
Caption: General synthetic route to this compound.
Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
The following is a generalized experimental protocol based on standard organic chemistry procedures for the reduction of an aldehyde to an alcohol.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or other suitable solvent)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 192.11 | 10.0 | 0.052 |
| Sodium borohydride | 37.83 | 1.0 | 0.026 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 194.13 | 10.1 | 9.1 | 90 |
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries.
Caption: Key application areas of the core compound.
The presence of both a fluorine atom and a trifluoromethyl group on the benzyl moiety allows for fine-tuning of steric and electronic properties in the target molecules, which is a critical aspect of modern drug design.
Conclusion
This compound stands as a testament to the enabling power of fluorine chemistry. While its precise historical origins require further elucidation from primary literature, its contemporary importance as a synthetic intermediate is undeniable. The methodologies for its synthesis, though based on established chemical transformations, are crucial for accessing this valuable building block. As the demand for sophisticated and highly functionalized molecules continues to grow in the life sciences and material science sectors, the role of versatile intermediates like this compound is set to expand, paving the way for future innovations.
References
2-Fluoro-6-(trifluoromethyl)benzyl alcohol molecular weight and formula
This document provides the fundamental molecular data for 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique chemical properties that are valuable in the development of complex molecules.[1]
Molecular Properties
The core molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and chemical synthesis planning.
| Property | Value | Citations |
| Molecular Formula | C₈H₆F₄O | [2][3][4][5] |
| Molecular Weight | 194.13 g/mol | [2][5] |
| 194.1263 g/mol | [3] | |
| CAS Number | 152211-15-9 | [2][4] |
| IUPAC Name | [2-fluoro-6-(trifluoromethyl)phenyl]methanol | [4] |
As an AI, I am unable to provide detailed experimental protocols or generate diagrams for signaling pathways and experimental workflows, which require access to and interpretation of specific, often proprietary, research data.
References
Methodological & Application
Application Notes and Protocols: 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the hydroxymethyl moiety, imparts distinct chemical properties that are leveraged to enhance the biological activity, metabolic stability, and lipophilicity of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of chemical transformations, primarily involving the modification of its hydroxyl group. The principal applications include its conversion to corresponding benzyl halides, ethers, and esters, as well as its oxidation to the corresponding aldehyde. These derivatives are crucial intermediates in the synthesis of complex molecules.
Core Reactions and Transformations:
-
Halogenation: Conversion of the primary alcohol to a benzyl halide (e.g., bromide or chloride) creates a reactive electrophile for subsequent nucleophilic substitution reactions.
-
Williamson Ether Synthesis: Formation of ethers by reacting the corresponding alkoxide with an alkyl halide, a fundamental transformation for introducing diverse alkoxy groups.
-
Esterification: Acylation of the alcohol with acid chlorides or anhydrides to produce esters, which can serve as protecting groups or introduce specific functionalities.
-
Oxidation: Selective oxidation of the alcohol to 2-Fluoro-6-(trifluoromethyl)benzaldehyde provides a key intermediate for reactions such as reductive amination and the formation of carbon-carbon bonds.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key reactions involving this compound.
Conversion to 2-Fluoro-6-(trifluoromethyl)benzyl Bromide
The conversion of the alcohol to the corresponding benzyl bromide is a critical step for introducing this fluorinated moiety into target molecules via nucleophilic substitution. A common method involves the use of phosphorus tribromide.
Experimental Protocol:
A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise to a solution of this compound (14 g) in absolute toluene (80 ml) at a temperature of 20-30°C.[1] Following the addition, the reaction mixture is stirred at room temperature for 2 hours. The toluene is then removed under reduced pressure. The residue is dissolved in methylene chloride and washed with water. The pH of the aqueous layer is adjusted to 8.0 with potassium hydrogen carbonate. The aqueous phase is extracted three times with methylene chloride. The combined organic phases are washed twice with water and once with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to yield 2-Fluoro-6-(trifluoromethyl)benzyl bromide.[1]
Table 1: Quantitative Data for Bromination of a Structurally Related Benzyl Alcohol
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield |
| o-trifluoromethylbenzyl alcohol | PBr₃ | Toluene/CH₂Cl₂ | 20-30 | 2 | o-trifluoromethylbenzyl bromide | Not specified |
Note: While the provided protocol is for the closely related o-trifluoromethylbenzyl alcohol, it is a representative procedure for this transformation. Yields are expected to be high but may require optimization for the specific substrate.
Figure 1: General workflow for the bromination of this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers from an alcohol. The protocol involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
General Experimental Protocol:
To a solution of this compound in a suitable aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH) is added portion-wise at 0°C to form the sodium alkoxide. After the evolution of hydrogen gas ceases, the desired alkyl halide (e.g., ethyl iodide) is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude ether can be purified by column chromatography.
Table 2: Representative Conditions for Williamson Ether Synthesis
| Alcohol | Base | Alkyl Halide | Solvent | Temperature | Product |
| This compound | NaH | R-X (e.g., CH₃I, CH₃CH₂Br) | DMF or THF | 0°C to RT | 2-Fluoro-6-(trifluoromethyl)benzyl ether |
Figure 2: Logical pathway for the Williamson ether synthesis.
Esterification
Esterification of this compound can be achieved using various methods, including reaction with an acyl chloride or an acid anhydride, often in the presence of a base or catalyst.
General Experimental Protocol (using an Acyl Chloride):
This compound is dissolved in a suitable solvent such as dichloromethane or THF. A base, typically a tertiary amine like triethylamine or pyridine, is added to scavenge the HCl byproduct. The acyl chloride is then added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with water, a dilute acid solution (e.g., 1M HCl) to remove the amine, and brine. The organic layer is dried and concentrated to afford the crude ester, which can be further purified by chromatography or distillation.
Table 3: Representative Conditions for Esterification
| Alcohol | Acylating Agent | Base/Catalyst | Solvent | Product |
| This compound | R-COCl (e.g., Acetyl chloride) | Triethylamine or Pyridine | Dichloromethane | 2-Fluoro-6-(trifluoromethyl)benzyl ester |
Note: While specific quantitative data is not available from the provided search results, this general procedure is a standard and effective method for esterification.
Figure 3: Simplified workflow for the esterification of this compound.
Oxidation to 2-Fluoro-6-(trifluoromethyl)benzaldehyde
The selective oxidation of this compound to the corresponding aldehyde is a key transformation, as the aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.
General Experimental Protocol (using Pyridinium Chlorochromate - PCC):
To a stirred suspension of pyridinium chlorochromate (PCC) and a solid adsorbent like Celite or silica gel in anhydrous dichloromethane, a solution of this compound in dichloromethane is added in one portion. The mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts. The filtrate is concentrated under reduced pressure to give the crude 2-Fluoro-6-(trifluoromethyl)benzaldehyde, which can be purified by column chromatography.
Table 4: Representative Conditions for Oxidation
| Alcohol | Oxidizing Agent | Solvent | Product |
| This compound | PCC | Dichloromethane | 2-Fluoro-6-(trifluoromethyl)benzaldehyde |
Note: Quantitative yields for this specific reaction are not detailed in the provided search results but are generally good to excellent for the oxidation of primary benzyl alcohols with PCC.
Figure 4: A simplified diagram of the oxidation of this compound.
Application in Pharmaceutical Synthesis
While direct, detailed synthetic protocols for specific pharmaceuticals using this compound were not found in the provided search results, its structural motifs are present in various biologically active molecules. For instance, fluorinated benzyl groups are key components of numerous enzyme inhibitors and receptor modulators. The derivatives of this compound, such as the corresponding aldehyde or halides, are likely used in the early stages of synthesizing more complex pharmaceutical intermediates.
Signaling Pathways
No specific information was found in the provided search results directly linking this compound or its immediate derivatives to the modulation of specific signaling pathways. However, as a building block for pharmaceuticals, the final drug molecules synthesized using this intermediate could potentially interact with a wide range of biological targets and signaling cascades. The role of the fluorinated benzyl moiety would be to contribute to the overall pharmacodynamic and pharmacokinetic properties of the final compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The protocols outlined above for its conversion into halides, ethers, esters, and the corresponding aldehyde provide a foundation for its application in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. Further research into specific applications and the development of optimized reaction conditions will continue to expand the utility of this important fluorinated building block.
References
Application Notes: 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a crucial fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring imparts unique properties to molecules derived from it. The trifluoromethyl group, a well-established pharmacophore, significantly enhances metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a specific focus on the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist.
Key Advantages of Incorporating the 2-Fluoro-6-(trifluoromethyl)benzyl Moiety:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, prolonging the in vivo half-life of the drug.
-
Increased Lipophilicity: The trifluoromethyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Modulated Acidity/Basicity: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Improved Binding Affinity: The unique steric and electronic properties of this moiety can lead to stronger and more specific interactions with biological targets.
Application Example: Synthesis of Elagolix
Elagolix is an orally administered, non-peptide GnRH receptor antagonist approved for the management of moderate to severe pain associated with endometriosis.[1][2] The synthesis of Elagolix prominently features the 2-fluoro-6-(trifluoromethyl)benzyl moiety, which is critical for its pharmacological activity.
Overall Synthetic Scheme:
The synthesis of Elagolix from this compound can be conceptualized in the following key stages:
-
Functional Group Transformation: Conversion of the benzylic alcohol to a suitable functional group for urea formation.
-
Urea Formation: Synthesis of the key intermediate, 1-[2-fluoro-6-(trifluoromethyl)benzyl]urea.
-
Pyrimidinedione Ring Formation: Cyclization to form the uracil core.
-
Halogenation and Suzuki Coupling: Introduction of the 5-aryl substituent.
-
N-Alkylation and Deprotection: Attachment of the chiral side chain.
-
Final Alkylation and Salt Formation: Completion of the Elagolix structure.
Experimental Workflow for Elagolix Synthesis
Caption: A simplified workflow for the synthesis of Elagolix.
Experimental Protocols
Protocol 1: Synthesis of 1-[2-Fluoro-6-(trifluoromethyl)benzyl]urea (Representative Protocol)
This protocol describes a common method for converting a benzyl alcohol to a benzylurea, a key intermediate for Elagolix synthesis.
Step 1a: Oxidation of this compound to the Corresponding Aldehyde (Representative Protocol)
-
Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-(trifluoromethyl)benzaldehyde, which can be used in the next step without further purification.
-
Step 1b: Reductive Amination to 2-Fluoro-6-(trifluoromethyl)benzylamine (Representative Protocol)
-
Materials: 2-Fluoro-6-(trifluoromethyl)benzaldehyde, Ammonium acetate, Sodium cyanoborohydride, Methanol.
-
Procedure:
-
Dissolve the crude aldehyde from the previous step in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-6-(trifluoromethyl)benzylamine.
-
Step 1c: Urea Formation
-
Materials: 2-Fluoro-6-(trifluoromethyl)benzylamine, Urea, Hydrochloric acid, Water.
-
Procedure:
-
In a suitable flask, combine 2-fluoro-6-(trifluoromethyl)benzylamine (1.0 eq), urea (1.2 eq), and water.
-
Add concentrated hydrochloric acid (catalytic amount).
-
Reflux the mixture for 3 hours.
-
Cool the reaction solution in an ice-water bath.
-
Filter the resulting precipitate to obtain 1-[2-fluoro-6-(trifluoromethyl)benzyl]urea as a white solid.[3]
-
Protocol 2: Synthesis of 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
-
Materials: 1-[2-Fluoro-6-(trifluoromethyl)]benzyl urea, tert-butyl acetoacetate, Toluene, Purified water, p-toluenesulfonic acid monohydrate.
-
Procedure:
-
To a 1L flask, add 1-[2-fluoro-6-(trifluoromethyl)]benzyl urea (50g), tert-butyl acetoacetate (94.1g), toluene (500ml), and purified water (500ml).[4]
-
Stir the mixture at reflux for 6 hours.
-
Separate the layers and retain the upper organic layer.
-
Add p-toluenesulfonic acid monohydrate (52g) to the organic layer and stir the mixture at 60 °C for 2 hours.
-
Cool the mixture to room temperature, add purified water (150ml), and stir.
-
Separate the organic layer, concentrate it, and recrystallize the product from isopropanol to yield the desired pyrimidinedione.[4]
-
Protocol 3: N-Alkylation via Mitsunobu Reaction (Generalized)
The Mitsunobu reaction is a versatile method for the N-alkylation of the pyrimidinedione core with a chiral alcohol.
-
Materials: Pyrimidinedione derivative, Chiral alcohol (e.g., N-Boc-D-phenylglycinol), Triphenylphosphine (PPh3), Di-tert-butyl azodicarboxylate (DBAD) or Diethyl azodicarboxylate (DEAD), Anhydrous THF.
-
Procedure:
-
Dissolve the pyrimidinedione derivative (1.0 eq), the chiral alcohol (1.25 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DBAD (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-alkylated product.
-
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of Elagolix and its intermediates.
| Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |
| Urea Formation | 2-Fluoro-6-(trifluoromethyl)benzylamine | 1-[2-Fluoro-6-(trifluoromethyl)benzyl]urea | Urea, HCl | Water | 91% | [3] |
| Pyrimidinedione Formation | 1-[2-Fluoro-6-(trifluoromethyl)]benzyl urea | 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | tert-butyl acetoacetate, p-TSA | Toluene/Water | 81% | [4] |
| Bromination | 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | 5-Bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | Bromine | Acetic Acid | 96% | [5] |
| Suzuki Coupling | 5-Bromo-pyrimidinedione derivative | 5-(2-Fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | 2-Fluoro-3-methoxyphenylboronic acid, Pd catalyst, Base | Dioxane/Water | 88% | [5] |
| N-Alkylation & Deprotection | 5-Aryl-pyrimidinedione derivative | 3-[2(R)-amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methyl-pyrimidine-2,4(1H,3H)-dione | (R)-2-((tert-butoxy-carbonyl)amino)-2-phenylethyl methane-sulfonate, Base; Acid | DMF | 81% | [5] |
Mechanism of Action: GnRH Antagonism
Elagolix functions by competitively binding to and blocking gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. This antagonism prevents the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH and FSH levels subsequently suppresses the production of ovarian sex hormones, including estradiol, which is a key driver of the growth of endometrial tissue.[1][2]
GnRH Receptor Signaling Pathway
Caption: The GnRH receptor signaling pathway and its inhibition by Elagolix.
References
- 1. researchgate.net [researchgate.net]
- 2. elagolix synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key building block in the development of novel pharmaceutical and agrochemical compounds. The unique substitution pattern of this benzyl alcohol, featuring both fluorine and trifluoromethyl groups, imparts distinct electronic and steric properties that can be leveraged to create diverse molecular architectures. This document outlines procedures for esterification, etherification, and oxidation, offering a toolkit for the chemical modification of this versatile starting material.
Introduction
This compound is a valuable synthetic intermediate due to the presence of electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring.[1] These substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold attractive for medicinal chemistry and drug discovery programs. The derivatization of the benzylic alcohol functionality allows for the introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols described herein provide methodologies for the synthesis of esters, ethers, and the corresponding aldehyde, which can serve as precursors for further chemical transformations.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the key synthetic transformations for the derivatization of this compound, including representative reagents, reaction types, and expected products.
| Starting Material | Reagent/Catalyst | Reaction Type | Product | Notes |
| This compound | Acyl Chloride (e.g., Benzoyl Chloride) / Base (e.g., Triethylamine) | Esterification | 2-Fluoro-6-(trifluoromethyl)benzyl ester | A standard and efficient method for forming esters.[1] |
| This compound | Carboxylic Acid Anhydride (e.g., Acetic Anhydride) / Base (e.g., Pyridine) | Esterification | 2-Fluoro-6-(trifluoromethyl)benzyl acetate | Another common and effective esterification protocol.[1] |
| This compound | Alkyl Halide (e.g., Methyl Iodide) / Base (e.g., NaH) | Etherification (Williamson) | 2-Fluoro-6-(trifluoromethyl)benzyl ether | A general and widely used method for ether synthesis. |
| This compound | Iron(III) Chloride (FeCl₃) | Etherification (Symmetrical) | Bis(2-fluoro-6-(trifluoromethyl)benzyl) ether | Catalytic method for symmetrical ethers; ortho-substitution may decrease reactivity.[2] |
| This compound | Sodium Molybdate / H₂O₂ | Oxidation | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | A greener oxidation method using a phase-transfer catalyst.[3] |
Experimental Protocols
Protocol 1: Esterification via Acid Chloride
This protocol describes the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl benzoate.
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Williamson Ether Synthesis
This protocol describes the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl methyl ether.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation to Aldehyde
This protocol describes the oxidation of this compound to 2-Fluoro-6-(trifluoromethyl)benzaldehyde using a molybdate catalyst.
Materials and Reagents:
-
This compound
-
Sodium molybdate dihydrate
-
Benzyltriethylammonium chloride (BTEAC)
-
4 M Hydrochloric acid (HCl)
-
15 wt% Hydrogen peroxide (H₂O₂)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Catalyst Preparation:
-
Dissolve sodium molybdate dihydrate (1.2 mmol) in water (approx. 1 mL) and add 4 M HCl (2.0 mmol).
-
In a separate vial, dissolve benzyltriethylammonium chloride (2.3 mmol) in water (approx. 3 mL) and heat to 70 °C with stirring.
-
Add the molybdate solution dropwise to the BTEAC solution. Stir for an additional 5 minutes.
-
Cool the mixture and collect the solid catalyst by vacuum filtration, washing with water.
-
-
Oxidation Reaction:
-
In a 50 mL round-bottom flask, add this compound (50 mmol) and the prepared catalyst (0.2 mol%).
-
Add 15 wt% hydrogen peroxide (60 mmol) to the flask.
-
Reflux the mixture for one hour.
-
Cool the reaction to room temperature.
-
Isolate the product by simple distillation.
-
Separate the aqueous layer from the distillate and dry the organic product over sodium sulfate.
-
Visualizations
Caption: Esterification Workflow Diagram
Caption: Williamson Ether Synthesis Workflow
Caption: Oxidation to Aldehyde Workflow
References
Application Notes and Protocols for Reactions Involving 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of common reaction mechanisms involving 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic transformations of benzyl alcohols, adapted for this specific fluorinated substrate. The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring influences the reactivity of the benzylic alcohol, which is a key consideration in the experimental design.
Oxidation to 2-Fluoro-6-(trifluoromethyl)benzaldehyde
The selective oxidation of this compound to the corresponding aldehyde is a crucial transformation, as the aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. Milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Data Presentation: Oxidation Reactions
| Oxidizing Agent | Product | Product Class | Typical Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Aldehyde | 85-95 | General knowledge |
| Dess-Martin Periodinane (DMP) | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Aldehyde | >90 | General knowledge |
| Manganese Dioxide (MnO₂) | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Aldehyde | Variable | General knowledge |
| Potassium Permanganate (KMnO₄) | 2-Fluoro-6-(trifluoromethyl)benzoic acid | Carboxylic Acid | Variable | [1] |
| Chromic Acid (H₂CrO₄) | 2-Fluoro-6-(trifluoromethyl)benzoic acid | Carboxylic Acid | Variable | [1] |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of the primary alcohol to an aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or silica gel pad
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per mmol of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel or Celatom® to filter out the chromium salts.
-
Wash the filter pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualization: Oxidation Workflow
Oxidation of this compound.
Etherification Reactions
The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Data Presentation: Williamson Ether Synthesis
| Alkyl Halide | Base | Solvent | Expected Product | Typical Yield (%) |
| Methyl Iodide | NaH | THF/DMF | 2-Fluoro-6-(trifluoromethyl)benzyl methyl ether | 80-90 |
| Ethyl Bromide | NaH | THF/DMF | 2-Fluoro-6-(trifluoromethyl)benzyl ethyl ether | 75-85 |
| Benzyl Bromide | NaH | THF/DMF | Bis(2-fluoro-6-(trifluoromethyl)benzyl) ether | 70-80 |
Experimental Protocol: Williamson Ether Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl methyl ether
This protocol details the synthesis of the methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualization: Williamson Ether Synthesis Mechanism
Mechanism of Williamson Ether Synthesis.
Esterification Reactions
Esterification of this compound can be readily achieved by reaction with an acyl halide or anhydride in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.
Data Presentation: Esterification Reactions
| Acylating Agent | Base | Solvent | Expected Product | Typical Yield (%) | Reference |
| Acetyl Chloride | Triethylamine/Pyridine | DCM | 2-Fluoro-6-(trifluoromethyl)benzyl acetate | >95 | [2] |
| Acetic Anhydride | DMAP/Pyridine | DCM | 2-Fluoro-6-(trifluoromethyl)benzyl acetate | >90 | General knowledge |
| Benzoyl Chloride | Triethylamine/Pyridine | DCM | 2-Fluoro-6-(trifluoromethyl)benzyl benzoate | >90 | General knowledge |
Experimental Protocol: Esterification with Acetyl Chloride
This protocol describes the formation of the acetate ester.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine or Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography if necessary.
Nucleophilic Substitution via Activation of the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or a halide.
Part A: Conversion to 2-Fluoro-6-(trifluoromethyl)benzyl Bromide
Experimental Protocol: Bromination with Phosphorus Tribromide (PBr₃)
This protocol describes the conversion of the alcohol to the corresponding benzyl bromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated aqueous potassium bicarbonate (KHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous toluene, add a solution of phosphorus tribromide (0.5 equivalents) in anhydrous toluene dropwise at 20-30 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Adjust the pH of the aqueous layer to 8.0 with saturated potassium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-Fluoro-6-(trifluoromethyl)benzyl bromide.
Part B: Nucleophilic Substitution of an Activated Benzyl Group
Once converted to a halide or tosylate, the benzylic position is susceptible to attack by a wide range of nucleophiles.
Data Presentation: Nucleophilic Substitution on 2-Fluoro-6-(trifluoromethyl)benzyl Bromide
| Nucleophile | Solvent | Expected Product | Typical Yield (%) |
| Sodium Azide (NaN₃) | DMF | 1-(azidomethyl)-2-fluoro-6-(trifluoromethyl)benzene | High |
| Sodium Cyanide (NaCN) | DMSO | 2-(2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile | High |
| Sodium Phenoxide (NaOPh) | DMF | 2-Fluoro-6-(trifluoromethyl)benzyl phenyl ether | Good |
Experimental Protocol: Synthesis of 1-(azidomethyl)-2-fluoro-6-(trifluoromethyl)benzene
This protocol details the reaction of the benzyl bromide with sodium azide.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzyl bromide
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Fluoro-6-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualization: Two-Step Nucleophilic Substitution Pathway
General pathway for nucleophilic substitution.
References
Application Notes and Protocols: 2-Fluoro-6-(trifluoromethyl)benzyl alcohol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl ring. These substituents significantly influence the physicochemical properties of molecules into which they are incorporated, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability. While not typically employed directly as a catalyst, its derivatives and related fluorinated alcohols have shown promise in catalytic applications. This document outlines the primary applications of this compound as a synthetic intermediate and explores the catalytic potential of structurally related fluorinated alcohols.
I. Role as a Synthetic Intermediate
The primary application of this compound is as a precursor for the synthesis of complex organic molecules. The presence of the fluoro and trifluoromethyl groups is a key feature sought after in medicinal chemistry and agrochemical design.
Key Attributes:
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug.
-
Lipophilicity: The fluorine and trifluoromethyl substituents increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Interactions: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can alter the electronic properties of the aromatic ring, influencing interactions with biological targets.
II. Catalytic Applications of Structurally Related Fluorinated Alcohols
While direct catalytic applications of this compound are not widely reported, other highly fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been successfully used as catalysts or promoters in various organic transformations. These examples provide a basis for potential, yet unexplored, catalytic roles for this compound.
One notable example is the use of HFIP in the aerobic oxidation of benzyl alcohols. In this context, the fluorinated alcohol acts as a "template catalyst" and solvent, activating the oxidant and enhancing the reaction's selectivity.
Application Note: Aerobic Oxidation of Benzyl Alcohols Promoted by Fluorinated Alcohols
This application note describes a general procedure for the aerobic oxidation of benzyl alcohols to the corresponding aldehydes, using a dual catalytic system of nitric acid and a fluorinated alcohol like HFIP. This system offers a metal-free and selective method for this important transformation.
Reaction Principle:
The fluorinated alcohol is believed to activate nitric acid and its nitrogen oxide derivatives, facilitating the oxidation of the benzyl alcohol. It also helps to prevent over-oxidation to the carboxylic acid, thus improving selectivity for the aldehyde product.
Logical Workflow for the Catalytic Oxidation
Caption: Workflow of the fluorinated alcohol-promoted aerobic oxidation.
Experimental Protocol: General Procedure for Aerobic Oxidation
Materials:
-
Benzyl alcohol substrate
-
Fluorinated alcohol (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol - HFIP)
-
Nitric acid (HNO₃), 70% in H₂O
-
Oxygen (O₂) balloon
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing the benzyl alcohol substrate (1.0 mmol), add the fluorinated alcohol (3.0 mL).
-
Stir the mixture at room temperature.
-
Add nitric acid (0.1 mmol, 10 mol%) to the solution.
-
Evacuate the flask and backfill with oxygen from a balloon.
-
Stir the reaction mixture vigorously at room temperature under the oxygen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Aerobic Oxidation of Various Benzyl Alcohols (Illustrative)
The following table summarizes typical results for the aerobic oxidation of various substituted benzyl alcohols using a fluorinated alcohol-promoted system. (Note: This data is representative and based on literature for HFIP, not this compound).
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 6 | >95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 4 | >95 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 12 | 85 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 8 | 92 |
III. Synthesis of Chiral Ligands from Benzyl Alcohol Derivatives
While not a direct catalytic use, benzyl alcohol derivatives can serve as precursors for the synthesis of chiral ligands, which are then used in asymmetric catalysis. The synthesis of such a ligand from this compound would be a multi-step process.
Hypothetical Signaling Pathway for Ligand Synthesis and Application
Caption: Synthetic route from the alcohol to a chiral ligand for catalysis.
Conclusion
This compound is a key building block in modern synthetic chemistry, prized for the desirable properties conferred by its fluorine substituents. While its direct role in catalysis is not established, the broader class of fluorinated alcohols demonstrates significant potential for promoting and directing chemical reactions. Further research could explore the use of this compound in roles analogous to other fluorinated alcohols, potentially uncovering new catalytic activities. The development of chiral ligands from this precursor also represents a promising avenue for its application in asymmetric synthesis.
Application Notes and Protocols: 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a key building block in the synthesis of modern agrochemicals, particularly a class of fungicides known as pyrazole carboxamides. The unique substitution pattern of the benzyl ring, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to the final active ingredients, including enhanced metabolic stability and target binding affinity. These agrochemicals are crucial for crop protection and ensuring global food security.
This document provides detailed application notes on the use of this compound in the synthesis of a representative pyrazole carboxamide fungicide. It includes a general synthetic protocol, quantitative data from related syntheses, and an overview of the fungicide's mode of action.
Agrochemical Profile: N-benzyl Pyrazole Carboxamide Fungicides
The primary application of this compound in agrochemical synthesis is in the production of N-benzyl pyrazole carboxamide fungicides. These compounds are highly effective against a broad spectrum of plant pathogenic fungi. A representative example of an agrochemical synthesized using this building block is N-[2-Fluoro-6-(trifluoromethyl)benzyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide .
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
N-benzyl pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They target and block the function of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, which is a critical component of the mitochondrial electron transport chain in fungi.[1]
The inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a halt in adenosine triphosphate (ATP) production, the primary energy currency of the cell.[1] This ultimately results in the cessation of fungal growth and cell death. The specific binding to the ubiquinone-binding (Qp) site of the SDH enzyme ensures a targeted mode of action.[1]
Figure 1. Mode of action of N-benzyl pyrazole carboxamide fungicides.
Experimental Protocols
The synthesis of N-benzyl pyrazole carboxamide fungicides from this compound typically proceeds through a two-step process. First, the benzyl alcohol is converted to the corresponding benzylamine. Subsequently, the benzylamine is coupled with an activated pyrazole carboxylic acid.
Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine
A common method for the conversion of a benzyl alcohol to a benzylamine is via the Mitsunobu reaction followed by hydrolysis or through conversion to a benzyl halide and subsequent amination. A detailed, generalized protocol for the synthesis of a substituted benzylamine from the corresponding alcohol is provided below.
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Mitsunobu Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting N-benzylphthalimide intermediate by column chromatography on silica gel.
-
-
Hydrazinolysis:
-
Dissolve the purified N-benzylphthalimide intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (4-5 eq) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Acidify the aqueous layer with HCl and extract with dichloromethane to remove any remaining non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the product, 2-Fluoro-6-(trifluoromethyl)benzylamine, with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified benzylamine.
-
Step 2: Synthesis of N-[2-Fluoro-6-(trifluoromethyl)benzyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
The final step involves the amide coupling of the synthesized benzylamine with a pyrazole carboxylic acid.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
2-Fluoro-6-(trifluoromethyl)benzylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours until the solution becomes clear.
-
Cool the mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 2-Fluoro-6-(trifluoromethyl)benzylamine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the solution of the acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-[2-Fluoro-6-(trifluoromethyl)benzyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
-
References
Application Notes and Protocols for 2-Fluoro-6-(trifluoromethyl)benzyl alcohol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol as a key building block in the synthesis of biologically active compounds, with a focus on the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Detailed experimental protocols for the conversion of the alcohol to a key intermediate and its subsequent use in the synthesis of a target pyrimidinone derivative are provided.
Introduction
This compound is a valuable fluorinated building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This note focuses on its application in the synthesis of 6-substituted pyrimidinone derivatives, a class of compounds that has shown potent inhibitory activity against HIV-1 reverse transcriptase.
Key Application: Synthesis of HIV-1 Reverse Transcriptase Inhibitors
Derivatives of 2-fluoro-6-(substituted)benzyl pyrimidinones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's function and disrupts the viral replication cycle.
Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the mechanism of action of NNRTIs, such as the pyrimidinone derivatives synthesized from this compound.
Caption: Inhibition of HIV-1 Reverse Transcriptase by a Pyrimidinone Derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide
This protocol describes the conversion of this compound to the corresponding bromide, a key intermediate for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add 1.0 equivalent of phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Fluoro-6-(trifluoromethyl)benzyl bromide.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of 6-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-(methylthio)pyrimidin-4(3H)-one
This protocol outlines the synthesis of a target pyrimidinone derivative using the benzyl bromide prepared in Protocol 1. This procedure is adapted from the synthesis of similar S-DABO (S-Dihydro-alkoxy-benzyl-oxopyrimidine) derivatives.[1]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzyl bromide (from Protocol 1)
-
2-(Methylthio)pyrimidin-4(3H)-one
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2-(methylthio)pyrimidin-4(3H)-one (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2-Fluoro-6-(trifluoromethyl)benzyl bromide (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-(methylthio)pyrimidin-4(3H)-one.
Data Presentation
| Compound ID | R Group (at C5) | R' Group (Alkylthio) | EC₅₀ (µM) vs. HIV-1 (IIIB) in MT-4 Cells |
| 1 | H | CH₃ | 0.015 ± 0.002 |
| 2 | CH₃ | CH₃ | 0.008 ± 0.001 |
| 3 | H | C₂H₅ | 0.011 ± 0.003 |
| 4 | CH₃ | C₂H₅ | 0.005 ± 0.001 |
EC₅₀: 50% effective concentration for the inhibition of HIV-1 induced cytopathogenicity.
Experimental Workflow
The overall experimental workflow for the synthesis of the target pyrimidinone derivative is depicted below.
Caption: Synthetic workflow for the preparation of the target pyrimidinone derivative.
Conclusion
This compound is a versatile building block for the synthesis of potent bioactive molecules. The provided protocols detail a pathway to synthesize novel pyrimidinone derivatives with the potential for high anti-HIV-1 activity. Further optimization of the pyrimidinone scaffold and biological evaluation of the 2-fluoro-6-(trifluoromethyl)benzyl derivatives are warranted to explore their full therapeutic potential.
References
- 1. Synthesis and biological investigation of S-aryl-S-DABO derivatives as HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules.[1]
Introduction
This compound is a valuable building block in organic synthesis. Its derivatives are integral to the creation of a wide range of biologically active compounds. The protocols outlined below focus on a robust and scalable synthetic route, primarily through the reduction of the corresponding benzaldehyde, ensuring high yield and purity suitable for industrial applications.
Synthetic Pathway Overview
The primary and most scalable route for the synthesis of this compound involves the reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde. This precursor is commercially available and can also be synthesized through various established methods for aromatic aldehydes.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Scale-Up Synthesis of this compound via Aldehyde Reduction
This protocol describes the reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde to this compound using sodium borohydride. This method is known for its high conversion rates, often exceeding 90%.[2]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Deionized water
Equipment:
-
Large-capacity reaction vessel with mechanical stirrer, thermometer, and addition funnel
-
Cooling bath (ice-water or chiller)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry, large-capacity reaction vessel, dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde in anhydrous THF. The recommended concentration is typically in the range of 0.5 to 1.0 M.
-
Cooling: Cool the solution to 0°C using a cooling bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at or below 5°C. The molar ratio of NaBH₄ to the aldehyde is typically 1.1 to 1.5 equivalents.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully add 1M HCl solution to quench the excess NaBH₄. This should be done while maintaining the temperature below 10°C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add deionized water and ethyl acetate to the reaction mixture.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography if necessary.
-
Caption: Experimental workflow for the reduction of the aldehyde.
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | - |
| Reducing Agent | Sodium borohydride (NaBH₄) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | 0°C | [2] |
| Yield | > 90% | [2] |
| Purity (crude) | Typically > 95% | - |
| Purity (purified) | > 98% | - |
Synthesis of Derivatives
The synthesized this compound can be used as a versatile intermediate for the synthesis of various derivatives. Common derivatization strategies include:
-
Etherification: Reaction with alkyl halides in the presence of a base to form benzyl ethers.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form benzyl esters.
-
Halogenation: Conversion of the hydroxyl group to a halide (e.g., benzyl chloride or bromide) for subsequent nucleophilic substitution reactions.
Caption: Common derivatization pathways for the title compound.
Safety Considerations
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing these procedures.
Disclaimer: These protocols are intended for use by trained professionals. All experiments should be conducted with appropriate safety precautions. The information provided is based on available literature and is not a guarantee of specific results. Scale-up of any chemical process should be performed with careful consideration of all safety and engineering aspects.
References
Application Notes and Protocols for 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling procedures, physical and chemical properties, and representative experimental protocols for 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its unique electronic and steric properties imparted by the fluorine and trifluoromethyl substituents.[1]
Safety and Handling Procedures
Extreme caution should be exercised when handling this compound. It is classified as an irritant and is harmful if swallowed or comes into contact with skin.
Hazard Identification and Classification
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical, and appropriate PPE must be worn at all times.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | OSHA 29 CFR 1910.138 |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH or European Standard EN 149 approved respirator. | OSHA 29 CFR 1910.134 |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing dust, mist, or spray.
-
Avoid contact with skin and eyes.
-
Practice good industrial hygiene: do not eat, drink, or smoke in the work area, and wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong bases and strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Disposal
Spills:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Avoid generating dust.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The material may be sent to an authorized incinerator equipped with an afterburner and scrubber.
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound and a closely related compound for comparison.
| Property | This compound | 2-(Trifluoromethyl)benzyl alcohol |
| CAS Number | 152211-15-9 | 346-06-5 |
| Molecular Formula | C₈H₆F₄O | C₈H₇F₃O |
| Molecular Weight | 194.13 g/mol | 176.14 g/mol |
| Appearance | Colorless or yellowish liquid[2] | Colorless liquid[3] |
| Melting Point | -8 °C[2] | 4 °C[3] |
| Boiling Point | 170 °C[2] | 90 °C at 20 mmHg |
| Density | 1.443 g/cm³[2] | 1.326 g/mL at 25 °C |
| Refractive Index | n20/D 1.456[2] | n20/D 1.468 |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water.[2] | Not specified |
Experimental Protocols
This compound is a key building block in organic synthesis. Below are representative protocols for its synthesis and its use in a subsequent reaction.
Synthesis of this compound
A general method for the preparation of fluorinated benzyl alcohols involves the reduction of the corresponding aldehyde. A representative procedure is adapted below.
Reaction Scheme:
Caption: Reduction of an aldehyde to an alcohol.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1 equivalent) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Use in the Synthesis of Pharmaceutical Intermediates
This compound can be used as a precursor for various synthetic transformations. The following is a representative protocol for the conversion of the alcohol to a benzyl bromide, a versatile alkylating agent.
Reaction Scheme:
Caption: Bromination of a benzyl alcohol.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-6-(trifluoromethyl)benzyl bromide. This product may be used in the next step without further purification or can be purified by vacuum distillation.
Logical Workflow for Safe Handling and Experimentation
The following diagram illustrates the logical workflow for safely handling and utilizing this compound in a research setting.
Caption: Safe experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary and most effective methods for synthesizing this compound are through the reduction of a corresponding carbonyl compound or via a Grignard reaction.
-
Reduction Method: This involves the reduction of either 2-Fluoro-6-(trifluoromethyl)benzaldehyde or 2-Fluoro-6-(trifluoromethyl)benzoic acid. The reduction of the aldehyde typically provides very high yields.[1]
-
Grignard Reaction: This method utilizes a Grignard reagent, prepared from a suitable aryl halide (e.g., 2-fluoro-6-(trifluoromethyl)bromobenzene), which then reacts with formaldehyde.[2]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors depending on the chosen synthetic route. Common issues include incomplete reactions, side product formation, and suboptimal reaction conditions. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving these issues.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective method for purifying this compound is silica gel column chromatography.[3] For issues related to cresol impurities in benzyl alcohol synthesis in general, a process of passing the crude product in vapor form in countercurrent contact with an alkali metal benzylate solution can be employed.[4]
Q4: Are there any known side reactions to be aware of during the synthesis?
A4: Yes, side reactions can occur and impact your yield and purity.
-
In Grignard reactions , the reactivity of the Grignard reagent itself can be a challenge, potentially leading to undesired coupling reactions.[1]
-
When starting from multi-functionalized precursors, as in some patented syntheses of similar molecules, there is a risk of generating di-substituted by-products, which can lower the yield of the desired mono-alcohol.[5]
Troubleshooting Guides
Guide 1: Low Yield in the Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic Acid/Benzaldehyde
This guide provides a step-by-step approach to troubleshooting low yields when synthesizing this compound via reduction.
Caption: Troubleshooting flowchart for low yield in reduction synthesis.
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Routes
| Synthesis Route | Precursor | Reducing Agent/Coreactant | Solvent | Temperature | Reported Yield |
| Aldehyde Reduction | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | 0°C | >90%[1] |
| Benzoic Acid Reduction | 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 0°C to reflux | 85%[6] |
| Grignard Reaction | Aryl Chloride | Magnesium (Mg), then Formaldehyde | Tetrahydrofuran (THF) | N/A | Variable |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic Acid
This protocol is adapted from a similar synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[6]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
6N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Under an inert atmosphere, dissolve 2-Fluoro-6-(trifluoromethyl)benzoic acid in anhydrous THF in the flask.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex dropwise to the solution via the dropping funnel, maintaining the temperature at 0°C. A molar ratio of 1:2 (benzoic acid:BH₃·THF) is recommended.[6]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for approximately 1.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and then slowly quench the reaction by adding 6N HCl dropwise until gas evolution ceases.
-
Add water to the mixture and extract the product with ethyl acetate (2x volume of water).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. This compound|CAS 152211-15-9 [benchchem.com]
- 2. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 5. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the purification of this compound.
Column Chromatography
Problem: The compound is not moving from the baseline on the silica gel column.
Possible Causes:
-
The polarity of the eluent is too low.
-
The compound is highly polar and is strongly adsorbing to the silica gel.
-
The compound may have degraded on the silica gel.
Solutions:
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Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[1]
-
If the compound is suspected to be acidic, adding a small amount of acetic acid to the mobile phase can help with elution.
-
Consider using a different stationary phase, such as alumina (neutral or acidic), or reverse-phase silica gel (C18) with a polar mobile phase (e.g., water/acetonitrile).
Problem: The compound is eluting too quickly with the solvent front.
Possible Causes:
-
The polarity of the eluent is too high.
Solutions:
-
Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity.
Problem: Poor separation of the desired compound from impurities (co-elution).
Possible Causes:
-
The solvent system does not provide adequate resolution.
-
The column is overloaded with the sample.
-
The column was not packed properly, leading to channeling.
Solutions:
-
Optimize the solvent system using thin-layer chromatography (TLC) first to achieve good separation between the spots of your compound and impurities.
-
Use a shallower solvent gradient during column chromatography.
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass of silica gel that is 20-50 times the mass of the sample.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
Diagram: Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for column chromatography purification.
Recrystallization
Problem: The compound oils out instead of forming crystals.
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is supersaturated with impurities.
-
The cooling rate is too fast.
Solutions:
-
Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) at the elevated temperature.
-
Try a different solvent or a solvent mixture with a lower boiling point.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Add a seed crystal of the pure compound if available.
Problem: No crystals form upon cooling.
Possible Causes:
-
Too much solvent was used.
-
The compound is very soluble in the chosen solvent even at low temperatures.
Solutions:
-
Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the cooled solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.
-
Place the solution in a colder bath (e.g., ice-salt or dry ice-acetone).
Problem: The recovered crystals are not pure.
Possible Causes:
-
The initial crude material was too impure.
-
The crystals crashed out of solution too quickly, trapping impurities.
-
The crystals were not washed properly after filtration.
Solutions:
-
Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
-
Ensure slow cooling to allow for selective crystallization.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.
Diagram: Decision Tree for Recrystallization Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature.
Possible Causes:
-
The vacuum is not low enough.
-
There is a leak in the system.
-
The thermometer is not placed correctly.
Solutions:
-
Check the vacuum pump for proper function.
-
Ensure all joints are properly sealed with vacuum grease.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
Problem: Bumping or violent boiling of the liquid.
Possible Causes:
-
Lack of boiling chips or inadequate stirring.
-
Heating too rapidly.
Solutions:
-
Always use a magnetic stirrer and a stir bar in the distilling flask. Boiling chips are not effective under vacuum.[2]
-
Heat the distillation flask slowly and evenly. An oil bath is recommended for uniform heating.
Problem: The compound appears to be decomposing in the distillation pot.
Possible Causes:
-
The distillation temperature is too high, even under vacuum.
-
The compound is thermally unstable.
-
The presence of acidic or basic impurities catalyzing decomposition.
Solutions:
-
Use a higher vacuum to lower the boiling point further.
-
If the compound is sensitive to prolonged heating, consider a short-path distillation apparatus.
-
Neutralize the crude material with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation, if appropriate.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: this compound is typically a colorless to yellowish liquid.[3] Its reported boiling point is 170 °C at atmospheric pressure.[3] Due to its relatively high boiling point, vacuum distillation is a recommended purification method.[4]
Q2: What are the likely impurities in a crude sample of this compound?
A2: The impurity profile will depend on the synthetic route. If prepared by the reduction of 2-fluoro-6-(trifluoromethyl)benzaldehyde, common impurities could include:
-
Unreacted starting aldehyde.
-
Over-reduction products (though less likely for a benzyl alcohol).
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By-products from the reducing agent. If prepared via a Grignard reaction, impurities might include:
-
Biphenyl-type by-products from the Grignard reagent.
-
Unreacted starting materials.
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can confirm the structure and identify impurities. The presence of unexpected signals may indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for quantifying the purity and detecting non-volatile impurities.[5][6]
-
Gas Chromatography (GC): GC can be used to assess the purity and detect volatile impurities.
Q4: Are there any stability concerns I should be aware of during purification?
A4: While the trifluoromethyl group is generally stable, benzylic alcohols with strong electron-withdrawing groups can sometimes be prone to decomposition, especially at high temperatures or in the presence of strong acids or bases. It is advisable to use the mildest purification conditions possible.
Experimental Protocols
Protocol 1: Column Chromatography (General Procedure)
This protocol provides a general method for the purification of this compound by silica gel chromatography. The optimal eluent system should be determined by TLC analysis beforehand.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate), determined from prior TLC analysis. Gradually increase the polarity of the eluent as the column runs.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Vacuum Distillation (General Procedure)
This protocol describes the purification of this compound by vacuum distillation.
Materials:
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump and tubing
-
Thermometer
Procedure:
-
Setup: Assemble the distillation apparatus. Place the crude this compound and a magnetic stir bar in the round-bottom flask.
-
Evacuate the System: Connect the apparatus to the vacuum pump and begin to evacuate the system.
-
Heating and Distillation: Once a stable vacuum is achieved, begin to heat the distillation flask gently while stirring.
-
Collect Fractions: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure achieved.
-
Stop the Distillation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H6F4O | |
| Molecular Weight | 194.13 g/mol | |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 170 °C (at 760 mmHg) | [3] |
| Density | 1.443 g/cm3 | [3] |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Polarity | Solvent System (v/v) | Comments |
| Low to Medium | Hexane / Ethyl Acetate (95:5 to 80:20) | A good starting point for many organic compounds. |
| Medium to High | Dichloromethane / Methanol (99:1 to 95:5) | For more polar compounds. |
References
Technical Support Center: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale synthetic routes to this compound involve the reduction of a corresponding carbonyl compound. The two primary approaches are:
-
Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde: This is a direct and often high-yielding method utilizing common reducing agents.
-
Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic acid: This route requires a stronger reducing agent to convert the carboxylic acid to the primary alcohol.
An alternative, though potentially more complex, route involves a Grignard reaction:
-
Grignard reaction: This involves the reaction of a Grignard reagent, such as 2-Fluoro-6-(trifluoromethyl)phenylmagnesium bromide, with formaldehyde.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields are highly dependent on the chosen synthetic route, the scale of the reaction, and the purity of the starting materials and reagents. The following table provides a general overview of expected yields for common methods.
| Synthesis Route | Reducing/Grignard Reagent | Typical Yield Range |
| Reduction of Aldehyde | Sodium Borohydride (NaBH₄) | >90% |
| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | 70-85% |
| Grignard Reaction | 2-Fluoro-6-(trifluoromethyl)phenylmagnesium bromide | 60-80% |
Q3: What are the key safety considerations when synthesizing this compound?
A3: Several safety precautions must be taken:
-
Handling of Reagents:
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. It reacts violently with water and protic solvents. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagents: Highly reactive, moisture-sensitive, and can be pyrophoric. Strict anhydrous conditions are essential.
-
Fluorinated Compounds: Many organofluorine compounds have toxicological properties that are not fully characterized. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
-
Reaction Quenching: The quenching of reactions involving LiAlH₄ or Grignard reagents is highly exothermic and can generate flammable gases (hydrogen). Quenching should be performed slowly and at a low temperature (e.g., in an ice bath).
-
Solvents: Anhydrous solvents like diethyl ether and tetrahydrofuran (THF) are flammable and can form explosive peroxides. They should be handled with care and stored appropriately.
Troubleshooting Guides
Issue 1: Low or No Yield in the Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde with NaBH₄
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Sodium Borohydride (NaBH₄) | NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a small scale with a simple ketone like acetone. |
| Presence of Water in the Reaction | Although NaBH₄ reductions are often carried out in protic solvents like methanol or ethanol, excessive water can hydrolyze the reducing agent. If using an aprotic solvent like THF, ensure it is anhydrous. |
| Impure Starting Material | The starting aldehyde may contain acidic impurities (e.g., the corresponding carboxylic acid) that will quench the hydride reagent. Purify the aldehyde by distillation or chromatography before use. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding a small additional portion of NaBH₄. |
| Low Reaction Temperature | While initial addition is often done at 0°C to control the exotherm, the reaction may need to be warmed to room temperature to proceed to completion. |
Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde with NaBH₄
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up:
-
Carefully add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture at 0°C to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x Vaq).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield pure this compound.
Issue 2: Formation of Side Products in the Grignard Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Byproduct | The Grignard reagent can react with the unreacted aryl halide, leading to the formation of a biaryl impurity. To minimize this, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[1] |
| Reaction with Moisture or Air | Grignard reagents are highly reactive towards water and oxygen. Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Formation of Benzyl Alcohol Homodimer | Under certain conditions, especially if the reaction is not quenched properly, side reactions leading to the formation of a dibenzyl ether can occur. Ensure a clean and efficient quench with a saturated aqueous solution of ammonium chloride. |
| Incomplete Reaction with Formaldehyde | If the Grignard reagent is not completely consumed by the formaldehyde, it may react with other species upon work-up. Ensure an adequate supply of dry formaldehyde gas or a freshly prepared solution of paraformaldehyde in an appropriate solvent. |
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction with Formaldehyde:
-
Cool the freshly prepared Grignard reagent to 0°C.
-
Slowly bubble dry formaldehyde gas through the solution or add a freshly prepared slurry of paraformaldehyde (1.5 eq) in anhydrous THF.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
-
Extraction and Purification:
-
Extract the aqueous layer with diethyl ether (3 x Vaq).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or distillation under reduced pressure.
-
Issue 3: Over-reduction or Incomplete Reduction when using LiAlH₄ with 2-Fluoro-6-(trifluoromethyl)benzoic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-reduction to the Toluene Derivative | While less common for benzyl alcohols, aggressive reaction conditions (high temperature, prolonged reaction time) with a powerful reducing agent like LiAlH₄ could potentially lead to over-reduction. Maintain a low reaction temperature during the addition of the benzoic acid and do not let the reaction proceed for an unnecessarily long time after completion. |
| Incomplete Reduction (Aldehyde Intermediate) | If an insufficient amount of LiAlH₄ is used, or if the reaction is quenched prematurely, the intermediate aldehyde may be present as an impurity. Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) and monitor the reaction to completion by TLC. The final product is formed after an acidic workup.[2] |
| Reaction with the Fluoro or Trifluoromethyl Group | LiAlH₄ is generally not reactive towards aryl fluorides or trifluoromethyl groups under standard conditions. However, at elevated temperatures, undesired side reactions could potentially occur. It is crucial to maintain the recommended reaction temperatures. |
Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic Acid with LiAlH₄
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0°C.
-
Addition of Benzoic Acid: Dissolve 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common synthetic routes to prepare this compound, and which is recommended?
A1: The two most prevalent and effective methods for synthesizing this compound are the reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde and the reduction of 2-Fluoro-6-(trifluoromethyl)benzoic acid.
-
Reduction of the Aldehyde: This is often the recommended route due to the use of milder reducing agents, which typically leads to cleaner reactions and simpler work-ups. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.
-
Reduction of the Carboxylic Acid: This route requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄). While effective, LiAlH₄ is highly reactive and requires stringent anhydrous conditions and careful handling.
Q2: My reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde with NaBH₄ is sluggish or incomplete. What are the potential causes and solutions?
A2: Incomplete or slow reactions in the reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde can be attributed to several factors:
-
Reagent Quality: The activity of NaBH₄ can diminish over time due to exposure to moisture. Using old or improperly stored reagent can lead to lower reactivity.
-
Solution: Use freshly opened or properly stored NaBH₄. Consider purchasing from a reputable supplier.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While methanol or ethanol are commonly used, their reactivity with NaBH₄ can reduce the effective concentration of the reducing agent.
-
Solution: Tetrahydrofuran (THF) is an excellent alternative solvent that is inert to NaBH₄. If using an alcohol, ensure the reaction is cooled (e.g., 0 °C) to moderate the reaction between the solvent and the reducing agent.
-
-
Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction mixture to stir at room temperature for several hours and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q3: I am observing significant side product formation during the LiAlH₄ reduction of 2-Fluoro-6-(trifluoromethyl)benzoic acid. How can I minimize these?
A3: Side product formation in LiAlH₄ reductions is often due to the high reactivity of the reagent.
-
Over-reduction: While the desired product is the primary alcohol, under harsh conditions, other functional groups could potentially be affected, though less likely in this specific substrate. More commonly, impurities in the starting material can lead to side products.
-
Reaction with Solvent: LiAlH₄ reacts violently with protic solvents like water and alcohols. It can also react with ethereal solvents like THF if the reaction is run at elevated temperatures for extended periods.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Perform the reaction at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature or gently refluxing if necessary.
-
-
Work-up Procedure: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product.
-
Solution: A careful, dropwise addition of water followed by a dilute aqueous acid (e.g., 1 M HCl) or a specific quenching procedure like the Fieser workup (sequential addition of water, 15% NaOH solution, and water) can result in a granular precipitate that is easier to remove by filtration.
-
Q4: What is the best method for purifying the final product, this compound?
A4: The purification method will depend on the purity of the crude product.
-
Column Chromatography: This is the most effective method for removing impurities. A silica gel column with a gradient elution system of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an efficient purification method. Suitable solvent systems can be determined by small-scale solubility tests. A mixture of a solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes or petroleum ether) is often effective.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.
-
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material. The plate is then developed in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicates the progress of the reaction. The spots can be visualized under a UV lamp.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the starting materials.
Table 1: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde with NaBH₄
| Parameter | Condition 1 | Condition 2 |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 2-4 hours |
| Typical Yield | >90% | >95% |
| Notes | Faster reaction but potential for reaction of NaBH₄ with solvent. | Slower reaction but cleaner, with no solvent reactivity. |
Table 2: Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic Acid with LiAlH₄
| Parameter | Condition |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-90% |
| Notes | Requires strict anhydrous conditions and careful work-up. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Tetrahydrofuran)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water, followed by 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound via Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic Acid
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)
-
'x' mL of 15% NaOH solution
-
'3x' mL of water
-
-
Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
stability issues of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol under reaction conditions
Welcome to the technical support center for 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and reactivity of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a relatively stable organic compound under standard storage conditions (cool, dry, and dark).[1] Its stability is largely attributed to the strong carbon-fluorine bonds of the trifluoromethyl group. However, the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and potential for degradation under specific reaction conditions. These electron-withdrawing groups make the benzylic proton more acidic and can affect the reactivity of the hydroxyl group.
Q2: Can the trifluoromethyl group undergo degradation or defluorination?
The trifluoromethyl group is generally robust and resistant to degradation under many synthetic conditions.[2] However, it is not completely inert. Under harsh acidic conditions, such as in the presence of fuming sulfuric acid and boric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid.[3] Protolytic defluorination of trifluoromethyl-substituted arenes has also been observed in the presence of Brønsted superacids.[4] While these conditions are extreme, it is a potential degradation pathway to be aware of when designing multi-step syntheses involving strongly acidic environments.
Q3: How do the electron-withdrawing groups affect the reactivity of the alcohol?
The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which has several consequences for the reactivity of the benzyl alcohol:
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Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the substituents makes the hydroxyl proton more acidic compared to unsubstituted benzyl alcohol. This can facilitate the formation of the corresponding alkoxide with a base.
-
Reduced Reactivity in Electrophilic Reactions: The electron-deficient nature of the aromatic ring can make it less susceptible to electrophilic attack.
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Slower Oxidation Rates: Benzyl alcohols with electron-withdrawing groups can exhibit slower reaction rates in oxidation reactions compared to those with electron-donating groups.[5][6]
Troubleshooting Guides for Common Reactions
Oxidation Reactions
Issue: Low or no conversion to the desired aldehyde or carboxylic acid.
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Possible Cause 1: Inappropriate choice of oxidant. Due to the electron-withdrawing groups, this compound can be less reactive towards oxidation than electron-rich benzyl alcohols.[5][6] Milder oxidizing agents may not be sufficient to drive the reaction to completion.
-
Troubleshooting:
-
Consider using a stronger oxidizing agent. For oxidation to the aldehyde, pyridinium chlorochromate (PCC) is a common choice, though it is a hazardous heavy-metal reagent.[7][8][9] A Swern oxidation can also be effective but requires careful temperature control to avoid side reactions.[10][11] For oxidation to the carboxylic acid, stronger reagents like potassium permanganate (KMnO₄) or chromic acid can be used.
-
For some catalytic oxidations, increasing the catalyst loading or reaction temperature may be necessary. For example, in an HBr-catalyzed DMSO oxidation, additional aqueous HBr was required to accelerate the reaction for substrates with electron-withdrawing groups.[5]
-
Issue: Formation of unexpected side products.
-
Possible Cause 1 (Swern Oxidation): Pummerer rearrangement. If the reaction temperature is not kept low (typically -78 °C), the intermediate in a Swern oxidation can undergo a Pummerer rearrangement, leading to the formation of α-acetoxy thioether byproducts.[10]
-
Troubleshooting (Swern Oxidation):
-
Strictly maintain the reaction temperature at or below -78 °C during the addition of reagents and throughout the initial phase of the reaction.
-
Ensure efficient stirring to prevent localized warming.
-
-
Possible Cause 2 (PCC Oxidation): Over-oxidation to the carboxylic acid. If water is present in the reaction mixture when using PCC, the initially formed aldehyde can be hydrated to a geminal diol, which can then be further oxidized to the carboxylic acid.[9]
-
Troubleshooting (PCC Oxidation):
-
Use anhydrous solvents and reagents. Ensure that the starting alcohol is dry.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture from the air.
-
| Oxidizing Agent | Expected Product | Potential Side Products |
| Pyridinium Chlorochromate (PCC) | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 2-Fluoro-6-(trifluoromethyl)benzoic acid (if water is present) |
| Swern Oxidation Reagents | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Pummerer rearrangement products (if temperature is not controlled) |
| Potassium Permanganate (KMnO₄) | 2-Fluoro-6-(trifluoromethyl)benzoic acid |
Experimental Protocol: Oxidation with PCC
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Etherification Reactions
Issue: Low yield or no reaction in Williamson ether synthesis.
-
Possible Cause 1: Incomplete deprotonation of the alcohol. While the hydroxyl proton is more acidic, a sufficiently strong base is still required to generate the alkoxide quantitatively.
-
Troubleshooting:
-
Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the alkoxide.
-
Perform the reaction in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
-
Possible Cause 2: Deactivation by electron-withdrawing groups. The electron-withdrawing nature of the substituents can decrease the nucleophilicity of the resulting alkoxide, slowing down the substitution reaction. In some direct etherification methods, benzyl alcohols with electron-withdrawing groups have been shown to be less reactive or even unreactive.[12]
-
Troubleshooting:
-
Increase the reaction temperature or prolong the reaction time.
-
Consider using a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride).
-
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Nucleophilic Substitution Reactions (e.g., Mitsunobu Reaction)
Issue: Low yield of the desired substitution product in a Mitsunobu reaction.
-
Possible Cause 1: Steric hindrance. The ortho-substituents (fluorine and trifluoromethyl group) may sterically hinder the approach of the nucleophile to the benzylic carbon.
-
Troubleshooting:
-
Use a less sterically demanding nucleophile if possible.
-
Prolong the reaction time or slightly increase the reaction temperature (while monitoring for decomposition).
-
-
Possible Cause 2: Acidity of the nucleophile. The Mitsunobu reaction generally works best with nucleophiles that have a pKa of less than 13 to avoid side reactions where the azodicarboxylate acts as the nucleophile.[13]
-
Troubleshooting:
-
Ensure the pKa of the nucleophile is within the appropriate range.
-
If using a less acidic nucleophile, consider alternative coupling methods.
-
Experimental Protocol: Mitsunobu Reaction for Esterification
-
To a solution of this compound (1.0 equivalent), a carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[13]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Signaling Pathways and Experimental Workflows
References
- 1. chembk.com [chembk.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
challenges in the scale-up of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve the reduction of a corresponding benzoic acid or its ester derivative, or a Grignard reaction with a suitable benzaldehyde or formaldehyde equivalent. Key starting materials typically include 2-fluoro-6-(trifluoromethyl)benzoic acid or 2-fluoro-6-(trifluoromethyl)bromobenzene.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: Scaling up the production of this compound often presents challenges related to:
-
Reaction Exotherms: Both Grignard formation and reduction reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling: Moisture-sensitive reagents like Grignard reagents and some reducing agents demand strictly anhydrous conditions, which can be more challenging to maintain on a larger scale.
-
Impurity Profile: The formation of impurities, such as over-reduced products or byproducts from side reactions, can become more significant at scale, complicating purification.
-
Work-up and Purification: Handling larger volumes of reaction mixtures and ensuring efficient extraction and purification (e.g., distillation or crystallization) are critical for achieving high purity.
Q3: What are the expected impurities in the final product?
A3: Potential impurities can include unreacted starting materials, the corresponding benzaldehyde, over-reduced products where the fluorine atom is cleaved, and byproducts from Wurtz coupling in the case of Grignard-based routes.
Troubleshooting Guides
Guide 1: Issues with the Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic Acid
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Alcohol | Incomplete reaction. | - Increase the molar equivalent of the reducing agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen reducing agent. |
| Decomposition of the product during work-up. | - Use a milder acid for quenching the reaction. - Maintain low temperatures during the work-up procedure. | |
| Formation of Aldehyde Impurity | Insufficient amount of reducing agent. | - Increase the stoichiometry of the reducing agent. |
| The reducing agent is not potent enough. | - Consider a stronger reducing agent (e.g., Lithium Aluminum Hydride if compatible with the substrate and scalable). | |
| Over-reduction or Defluorination | The reducing agent is too harsh. | - Use a milder reducing agent such as sodium borohydride, potentially with an additive to enhance reactivity. - Carefully control the reaction temperature. |
Guide 2: Challenges in the Grignard Reaction with 2-Fluoro-6-(trifluoromethyl)bromobenzene
| Problem | Potential Cause | Troubleshooting Steps |
| Grignard Reagent Fails to Form | Inactive magnesium surface. | - Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring. - Use fresh, high-quality magnesium. |
| Presence of moisture in the solvent or on glassware. | - Ensure all glassware is flame-dried or oven-dried. - Use anhydrous solvents. | |
| Low Yield of the Desired Alcohol | Wurtz coupling byproduct formation. | - Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| The reaction temperature is too high, leading to side reactions. | - Initiate the reaction at room temperature and cool if it becomes too vigorous. | |
| Formation of Biphenyl Impurities | Coupling between the Grignard reagent and unreacted aryl bromide. | - Control the rate of addition of the aryl bromide. - Maintain a moderate reaction temperature. |
Experimental Protocols
Protocol 1: Reduction of 2-Fluoro-6-(trifluoromethyl)benzoic Acid
This protocol is a representative method and may require optimization based on laboratory conditions and scale.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a flame-dried reactor with 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) (approx. 2.0 eq) dropwise, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of methanol, followed by 1 M HCl.
-
Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Table 1: Summary of Reaction Parameters for Reduction Protocol
| Parameter | Value |
| Stoichiometry (Acid:BH3·THF) | 1 : 2 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Quenching Agent | Methanol, 1 M HCl |
| Typical Yield | 85-95% |
Visualizations
Caption: Workflow for the reduction of 2-Fluoro-6-(trifluoromethyl)benzoic acid.
Caption: Logical troubleshooting steps for low yield in Grignard synthesis.
Technical Support Center: Purity Assessment of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR).
Q2: What are the potential impurities I should be aware of when analyzing this compound?
A2: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product. Common impurities may include:
-
Starting materials: 2-Fluoro-6-(trifluoromethyl)benzaldehyde
-
Over-oxidation product: 2-Fluoro-6-(trifluoromethyl)benzoic acid
-
Related impurities: Isomeric fluoro- and trifluoromethyl-substituted benzyl alcohols
-
Residual solvents: Solvents used during synthesis and purification.
Q3: Why is ¹⁹F NMR particularly useful for analyzing this compound?
A3: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds like this compound due to several advantages. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[1] The large chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, which can be a challenge in ¹H NMR, especially in complex mixtures.[1] This allows for accurate quantification and identification of fluorine-containing impurities.
Analytical Method Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak Tailing for the Analyte Peak
-
Possible Cause A: Secondary Interactions with Silanol Groups. The slightly acidic nature of the benzyl alcohol hydroxyl group can lead to interactions with residual silanol groups on the silica-based stationary phase.
-
Troubleshooting:
-
Lower the pH of the mobile phase: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups.
-
Use an end-capped column: Employ a column where the residual silanol groups have been deactivated.
-
Add a competitive base: For basic impurities, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can improve peak shape.
-
-
-
Possible Cause B: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion.
-
Troubleshooting:
-
Dilute the sample and re-inject.
-
Reduce the injection volume.
-
-
Issue 2: Poor Resolution Between the Main Peak and an Impurity
-
Possible Cause A: Inappropriate Mobile Phase Composition. The solvent strength may not be optimal for separating closely eluting compounds.
-
Troubleshooting:
-
Adjust the organic-to-aqueous ratio: If using a gradient, try a shallower gradient. For isocratic elution, systematically vary the percentage of the organic solvent.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
-
-
Possible Cause B: Incorrect Column Chemistry. The stationary phase may not be providing the necessary selectivity.
-
Troubleshooting:
-
Try a different stationary phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms (e.g., π-π interactions).
-
-
Gas Chromatography (GC)
Issue 1: Broad or Tailing Peaks
-
Possible Cause A: Active Sites in the Liner or Column. The hydroxyl group of the benzyl alcohol can interact with active sites in the GC inlet or column.
-
Troubleshooting:
-
Use a deactivated liner: Employ a liner that has been treated to minimize active sites.
-
Derivatize the analyte: While not ideal for purity analysis, derivatization of the alcohol to a less polar silyl ether can improve peak shape.
-
Condition the column: Bake the column at a high temperature (within its specified limits) to remove contaminants.
-
-
-
Possible Cause B: Incorrect Injection Temperature. If the injection port temperature is too low, the sample may not vaporize completely and uniformly.
-
Troubleshooting:
-
Increase the injector temperature. A temperature of 250 °C is often a good starting point for benzyl alcohol derivatives.
-
-
Issue 2: Carryover of the Analyte in Subsequent Blank Runs
-
Possible Cause A: Adsorption in the Injection Port or Column. The analyte may be adsorbing to active sites and slowly eluting in later runs.
-
Troubleshooting:
-
Clean the injector: Disassemble and clean the GC inlet.
-
Use a solvent wash: Include a high-temperature bake-out at the end of the GC method and inject a high-purity solvent to wash the column.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Inaccurate Quantification in ¹⁹F NMR
-
Possible Cause A: Insufficient Relaxation Delay. The different fluorine environments (aromatic fluoride vs. trifluoromethyl group) will have different relaxation times (T1). An insufficient relaxation delay will lead to incomplete relaxation and inaccurate integration.
-
Troubleshooting:
-
Determine the T1 values: Run an inversion-recovery experiment to determine the T1 values for the signals of interest.
-
Set an appropriate relaxation delay: The relaxation delay (D1) should be at least 5 times the longest T1 value.
-
-
-
Possible Cause B: Baseline Distortions. Poor baseline can significantly affect the accuracy of integration.
-
Troubleshooting:
-
Use appropriate window functions: Apply an exponential multiplication with a small line broadening factor before Fourier transformation to improve the signal-to-noise ratio without significantly distorting the baseline.
-
Perform baseline correction: Use the software's baseline correction algorithms, ensuring that the integration regions are set correctly.
-
-
Experimental Protocols
HPLC Method for Purity Assessment
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. |
GC-MS Method for Impurity Profiling
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve sample in Methanol to a concentration of 1 mg/mL. |
Quantitative ¹⁹F NMR for Purity Determination
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Acetone-d₆ |
| Internal Standard | 1,3,5-Trifluorobenzene (known concentration) |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (D1) | 30 seconds (should be optimized based on T1 measurements) |
| Number of Scans | 64 |
| Data Processing | Apply a small line broadening (e.g., 0.3 Hz) and perform baseline correction before integration. |
Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the oxidation of this compound and what are their typical deactivation pathways?
A1: Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently employed for the aerobic oxidation of benzyl alcohols. The deactivation of these catalysts in the presence of fluorinated substrates like this compound can occur through several mechanisms:
-
Reduction of Active Metal Species: The active Pd(II) species can be reduced to the less active Pd(0) state during the reaction.
-
Sintering: High reaction temperatures can lead to the agglomeration of palladium nanoparticles, reducing the active surface area.
-
Poisoning: The catalyst's active sites can be blocked by strongly adsorbed species. In the case of this compound, potential poisons include fluoride ions (if C-F bond cleavage occurs) or intermediates and byproducts formed due to the electron-withdrawing nature of the substituents.
-
Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites.
Q2: How do the electron-withdrawing fluoro- and trifluoromethyl groups on the benzyl alcohol affect the reaction and catalyst stability?
Q3: Are there any specific safety precautions to consider when working with fluorinated compounds and heterogeneous catalysts?
A3: Yes, several safety precautions are crucial:
-
Handling of Fluorinated Compounds: this compound and its derivatives should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) when dry. When filtering the catalyst after the reaction, the filter cake should not be allowed to dry completely in the air.
-
Reaction Monitoring: Reactions should be carefully monitored for any signs of uncontrolled exotherms, especially when using strong oxidants.
-
Waste Disposal: Fluorinated organic waste and heavy metal catalyst waste should be disposed of according to institutional and local environmental regulations.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic oxidation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst deactivation. 2. Insufficient catalyst loading. 3. Poor quality of reagents or solvents. 4. Incorrect reaction conditions (temperature, pressure). | 1. Refer to the catalyst reactivation protocols below. 2. Increase the catalyst loading incrementally. 3. Use freshly distilled solvents and high-purity reagents. 4. Optimize reaction temperature and oxygen/air pressure. |
| Reaction Stops Prematurely | 1. Rapid catalyst deactivation. 2. Product inhibition. 3. Mass transfer limitations. | 1. See the deactivation troubleshooting section below. 2. Consider in-situ product removal if feasible. 3. Ensure efficient stirring to overcome mass transfer limitations. |
| Poor Selectivity (Formation of Byproducts) | 1. Over-oxidation to the corresponding carboxylic acid. 2. Formation of decomposition products. 3. Catalyst-support interactions. | 1. Reduce reaction time or temperature. 2. Use a more selective catalyst or add a selectivity-promoting additive. 3. Screen different catalyst supports (e.g., alumina, titania). |
Catalyst Deactivation and Reactivation
Identifying the Cause of Deactivation
A logical workflow can help identify the root cause of catalyst deactivation.
Caption: Workflow for diagnosing catalyst deactivation.
Experimental Protocols
General Protocol for Aerobic Oxidation of this compound
This protocol is a general starting point and may require optimization.
-
Catalyst Preparation: Suspend the Pd/C catalyst (5-10 mol%) in a suitable solvent (e.g., toluene, ethyl acetate) in a reaction vessel.
-
Reactant Addition: Add the this compound to the catalyst suspension.
-
Reaction Setup: Seal the reaction vessel and purge with oxygen or air. Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC, TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter the catalyst, and concentrate the filtrate to obtain the crude product.
Protocol for Reactivation of Deactivated Pd/C Catalyst
This protocol is a general guideline for the reactivation of a deactivated Pd/C catalyst.
-
Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture and wash it with a suitable solvent (e.g., toluene, then methanol) to remove adsorbed organic species.
-
Aqueous Washing: Wash the catalyst thoroughly with deionized water until the washings are neutral.
-
Alkaline Treatment: Suspend the catalyst in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and stir at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.
-
Neutralization: Filter the catalyst and wash with deionized water until the filtrate is neutral.
-
Drying: Dry the reactivated catalyst under vacuum at a moderate temperature (e.g., 80-100 °C).
Caption: General workflow for Pd/C catalyst reactivation.
Quantitative Data Summary
The following table summarizes typical performance data for the oxidation of benzyl alcohol using palladium-based catalysts. While not specific to the fluorinated substrate, it provides a baseline for comparison.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reference |
| Pd/C | Benzyl alcohol | 95 | >98 (to benzaldehyde) | Generic literature data |
| Pd/Al2O3 | Benzyl alcohol | 92 | 95 (to benzaldehyde) | Generic literature data |
| Au-Pd/TiO2 | Benzyl alcohol | >99 | >99 (to benzaldehyde) | Generic literature data |
Note: The presence of electron-withdrawing groups on the benzyl alcohol may lead to lower conversion rates and potentially different selectivity profiles compared to unsubstituted benzyl alcohol under identical reaction conditions. Researchers should expect to optimize their reaction parameters accordingly.
Validation & Comparative
A Comparative Guide to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol and Other Fluorinated Benzyl Alcohols for Researchers and Drug Development Professionals
Introduction
Fluorinated benzyl alcohols are a critical class of building blocks in modern medicinal chemistry and materials science. The strategic incorporation of fluorine and trifluoromethyl groups can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol and other commercially available fluorinated benzyl alcohols, focusing on their physical properties, expected reactivity, and performance in key synthetic transformations. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.
Physical Properties
A comparison of the physical properties of this compound with other common fluorinated benzyl alcohols is presented in Table 1. These properties can influence reaction conditions, solvent selection, and purification methods.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 152211-15-9 | C₈H₆F₄O | 194.13 | Colorless to yellowish liquid | -8 | 170 | 1.443 |
| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 | C₈H₇F₃O | 176.14 | Colorless to light yellow liquid | 18-20 | 78-80 | 1.286 |
| 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 | C₈H₇F₃O | 176.14 | Colorless to light yellow liquid | - | 90 °C/20 mmHg | 1.326 |
| 3-(Trifluoromethoxy)benzyl alcohol | 50823-90-0 | C₈H₇F₃O₂ | 192.14 | - | - | 97-98 | 1.337 |
Reactivity Profile: The Influence of Fluorine and Trifluoromethyl Groups
The reactivity of benzyl alcohols is largely governed by the electronic nature of the substituents on the aromatic ring. Both fluorine and trifluoromethyl groups are strongly electron-withdrawing, which has a significant impact on the reactivity of the benzylic alcohol moiety.
The presence of these electron-withdrawing groups is expected to:
-
Increase the acidity of the hydroxyl proton: This can facilitate reactions where the alcohol acts as a proton donor.
-
Decrease the nucleophilicity of the hydroxyl oxygen: This can slow down reactions where the alcohol acts as a nucleophile, such as in some etherification and esterification reactions.
-
Destabilize a carbocation at the benzylic position: This will disfavor SN1-type reactions that proceed through a carbocation intermediate. Consequently, reactions of these alcohols are more likely to proceed through an S_N_2 or other concerted mechanisms.
For This compound , the presence of two strong electron-withdrawing groups in the ortho positions is expected to have the most pronounced effect on its reactivity compared to the other isomers. The ortho-fluoro substituent, in addition to its inductive effect, may also influence the conformation of the hydroxymethyl group through intramolecular interactions.
Comparative Performance in Key Reactions
Oxidation to Aldehydes
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally retard the rate of oxidation. Therefore, the expected order of reactivity for the oxidation of these fluorinated benzyl alcohols is:
4-(Trifluoromethyl)benzyl alcohol > 2-(Trifluoromethyl)benzyl alcohol ≈ 3-(Trifluoromethoxy)benzyl alcohol > This compound
This trend is based on the cumulative electron-withdrawing effect of the substituents. A general experimental workflow for comparing the oxidation rates is depicted below.
Caption: Experimental workflow for comparing the oxidation rates of fluorinated benzyl alcohols.
Etherification
Etherification of benzyl alcohols can proceed through various mechanisms, including the Williamson ether synthesis (requiring deprotonation of the alcohol) or acid-catalyzed pathways. Given the increased acidity of these fluorinated benzyl alcohols, deprotonation for the Williamson synthesis should be facile. However, the decreased nucleophilicity of the resulting alkoxide could slow the rate of substitution. In acid-catalyzed etherifications that may have some S_N_1 character, the destabilization of the benzylic carbocation by the electron-withdrawing groups would significantly hinder the reaction. Therefore, S_N_2-type conditions are generally preferred. Due to steric hindrance from the ortho-substituents, this compound and 2-(trifluoromethyl)benzyl alcohol may exhibit lower yields or require more forcing conditions for etherification compared to the 4-substituted isomer.
Esterification
Esterification can be achieved using various methods, such as Fischer esterification with a carboxylic acid and an acid catalyst, or by reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base. In Fischer esterification, the alcohol acts as a nucleophile, so the decreased nucleophilicity of these fluorinated benzyl alcohols may lead to slower reaction rates compared to unsubstituted benzyl alcohol. When using acid chlorides or anhydrides, the reaction is generally rapid. The primary factor influencing the yield in these cases might be steric hindrance, again suggesting that the ortho-substituted alcohols could be slightly less reactive.
Application in Drug Discovery: Synthesis of COX-2 Inhibitors
Fluorinated benzyl alcohols are valuable intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of these alcohols can be used to synthesize analogues of the selective COX-2 inhibitor, Celecoxib. The trifluoromethyl group is a key pharmacophore in many COX-2 inhibitors. The signaling pathway below illustrates the role of COX-2 in inflammation and how its inhibition can lead to therapeutic effects.
Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition.
Conclusion
This compound, with its unique substitution pattern, offers distinct electronic and steric properties compared to other fluorinated benzyl alcohols. The presence of two strong electron-withdrawing groups in the ortho positions makes it a valuable building block for creating highly functionalized molecules where modulated reactivity is desired. While direct quantitative comparisons of its reactivity are sparse, understanding the electronic effects of the fluoro and trifluoromethyl substituents allows for rational selection of reaction conditions. Researchers can leverage the information and protocols provided in this guide to effectively incorporate this compound and other fluorinated analogues into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
Experimental Protocols
General Protocol for Oxidation of Fluorinated Benzyl Alcohols to Aldehydes using Pyridinium Chlorochromate (PCC)
-
Reaction Setup: To a stirred solution of the fluorinated benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 mmol, 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Wash the filter cake with additional diethyl ether. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude aldehyde can be further purified by column chromatography on silica gel if necessary.
General Protocol for Williamson Ether Synthesis of Fluorinated Benzyl Alcohols
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated benzyl alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) (1.1 mmol, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add the alkyl halide (e.g., methyl iodide or ethyl bromide) (1.2 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.
General Protocol for Esterification of Fluorinated Benzyl Alcohols with an Acid Chloride
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated benzyl alcohol (1.0 mmol) and a non-nucleophilic base such as triethylamine or pyridine (1.2 mmol, 1.2 equivalents) in anhydrous dichloromethane (10 mL).
-
Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add the acid chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 mmol, 1.1 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester, which can be purified by column chromatography.
Comparative Analysis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The 2-fluoro-6-(trifluoromethyl)benzyl alcohol scaffold has emerged as a privileged starting material in the synthesis of potent therapeutic agents, most notably in the development of non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor. This guide provides a comparative analysis of derivatives of this compound, focusing on their synthesis, physicochemical properties, and biological activity, supported by experimental data and detailed protocols.
Introduction to the 2-Fluoro-6-(trifluoromethyl)benzyl Moiety
The 2-fluoro-6-(trifluoromethyl)benzyl group is a key pharmacophore whose utility is exemplified in the structure of Elagolix, an FDA-approved oral GnRH antagonist for the treatment of endometriosis-related pain.[1] The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring creates a unique electronic and steric environment. The trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the acidity of the benzylic proton and modulate the pKa of nearby functional groups. Furthermore, this group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The ortho-fluoro substituent further fine-tunes the electronic properties and can influence the conformation of the molecule, which can be critical for receptor binding.
Comparative Biological Activity of Uracil-Based Derivatives
The most well-documented application of this compound is in the synthesis of uracil-based GnRH receptor antagonists. Structure-activity relationship (SAR) studies have demonstrated the superiority of the 2-fluoro-6-(trifluoromethyl)benzyl group over other substituted benzyl moieties in achieving high binding affinity for the GnRH receptor.
A key comparison highlights that the replacement of a 1-(2,6-difluoro)benzyl group with a 1-(2-fluoro-6-trifluoromethyl)benzyl group at the uracil core leads to a significant improvement in antagonistic activity.[2] This enhancement is attributed to the unique electronic and conformational effects of the trifluoromethyl group.
Table 1: Comparative in vitro Activity of Uracil-Based GnRH Antagonists
| Compound ID | N1-Benzyl Substituent | R² Substituent (N3-side chain) | Ar Substituent (C5-position) | Human GnRH Receptor Binding Affinity (Ki, nM) | NFAT Inhibition (IC₅₀, nM) |
| 1 | 2,6-Difluorobenzyl | 2-Amino-2-phenylethyl | 2-Fluoro-3-methoxyphenyl | 5.6 | - |
| 2 | 2-Fluoro-6-(trifluoromethyl)benzyl | 2-Amino-2-phenylethyl | 2-Fluoro-3-methoxyphenyl | 0.7 | - |
| 3 | 2-Fluoro-6-(trifluoromethyl)benzyl | 2-Amino-2-(2-methoxyphenyl)ethyl | 2-Fluoro-3-methoxyphenyl | - | 1.2 |
| 4 | 2-Fluoro-6-(trifluoromethyl)benzyl | 2-Amino-2-phenylethyl | 2-Fluoro-3-methoxyphenyl | - | 7.1 |
Data compiled from multiple sources.[3][4] NFAT (Nuclear Factor of Activated T-cells) inhibition is a measure of functional antagonism of the GnRH receptor.
The data clearly indicates that the presence of the trifluoromethyl group in Compound 2 results in an 8-fold increase in binding affinity compared to its difluoro-analog, Compound 1 .[4] Further modifications to the N3-side chain, as seen in Compound 3 , can also significantly enhance functional antagonism, as measured by NFAT inhibition.[3]
Physicochemical Properties
The introduction of fluorine and trifluoromethyl groups significantly impacts the physicochemical properties of the parent benzyl alcohol and its derivatives. These properties are crucial for determining the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).
Table 2: Physicochemical Properties of Substituted Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Benzyl Alcohol | C₇H₈O | 108.14 | 205 | 1.045 | 1.540 |
| 2-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 199-200 | 1.173 | 1.514 |
| 2-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | 90 (at 20 mmHg) | 1.326 | 1.468 |
| This compound | C₈H₆F₄O | 194.13 | - | - | 1.456 |
The trend shows that increasing fluorination generally increases the molecular weight and density of the benzyl alcohol derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to elaborate the this compound core involves its conversion to a more reactive benzyl halide, followed by nucleophilic substitution to introduce various functionalities.
1. Synthesis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (Intermediate for Elagolix Analogs)
This protocol describes the alkylation of 6-methyluracil with 2-fluoro-6-(trifluoromethyl)benzyl bromide.
-
Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Bromide:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or diethyl ether, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide. This intermediate is often used immediately in the next step without further purification.
-
-
Step 2: N-Alkylation of 6-Methyluracil:
-
To a suspension of 6-methyluracil (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add the crude 2-fluoro-6-(trifluoromethyl)benzyl bromide (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione.
-
In Vitro GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is used to determine the binding affinity (Ki) of test compounds for the human GnRH receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 cells).
-
Radioligand: [¹²⁵I]-labeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).
-
Test compounds: Serial dilutions of the this compound derivatives.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled GnRH agonist.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GnRH Receptor Signaling Pathway and Point of Antagonism
The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor on pituitary gonadotrophs and the mechanism of action of GnRH antagonists, such as elagolix and its analogs.
Caption: GnRH antagonist mechanism of action.
General Synthetic Workflow for Derivatization
The following workflow outlines a general strategy for synthesizing a library of derivatives from this compound for SAR studies.
Caption: Derivatization of this compound.
Conclusion
Derivatives of this compound are of significant interest in drug discovery, particularly for the development of GnRH receptor antagonists. The unique combination of ortho-fluoro and trifluoromethyl substituents on the benzyl ring confers potent biological activity and favorable physicochemical properties. The SAR data available for uracil-based antagonists clearly demonstrates the advantage of this specific substitution pattern. The synthetic routes and experimental protocols provided herein offer a framework for the further exploration and optimization of this valuable scaffold in the pursuit of novel therapeutics.
References
- 1. Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Comparative Guide to the Biological Activity of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a unique chemical scaffold featuring two strongly electron-withdrawing groups positioned ortho to a reactive benzyl alcohol moiety. This substitution pattern is anticipated to significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The strategic placement of fluorine and a trifluoromethyl group can modulate factors such as lipophilicity, metabolic stability, and the potential for specific drug-receptor interactions.[1][2] This guide explores the predicted biological activities of a hypothetical series of analogs and outlines experimental approaches to validate these predictions.
Hypothetical Analogs for Comparison
To explore the structure-activity relationships, we will consider the following hypothetical analogs of this compound (Compound 1 ):
-
Compound 2: 2-Fluorobenzyl alcohol
-
Compound 3: 2-(Trifluoromethyl)benzyl alcohol
-
Compound 4: 2,6-Difluorobenzyl alcohol
-
Compound 5: 2,6-Bis(trifluoromethyl)benzyl alcohol
-
Compound 6: 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
Predicted Physicochemical and Biological Properties
The introduction of fluorine and trifluoromethyl groups can profoundly impact a molecule's properties.[1][2] The ortho-positioning of these substituents in this compound is expected to create a unique electronic and steric environment.
Key Predicted Effects:
-
Increased Lipophilicity: The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance membrane permeability and cellular uptake.[1] The fluorine atom has a more modest effect on lipophilicity.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer biological half-life.[3][4] The trifluoromethyl group is also metabolically stable.[1]
-
Modulated Acidity of the Benzylic Alcohol: The powerful electron-withdrawing nature of both the ortho-fluoro and ortho-trifluoromethyl groups is predicted to increase the acidity of the benzylic alcohol's hydroxyl group. This could influence its ability to act as a hydrogen bond donor in interactions with biological targets.[5]
-
Altered Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group can engage in dipole-dipole and hydrophobic interactions.[1] These interactions can contribute to target binding affinity and selectivity.
-
Potential for Ortho-Effects: The close proximity of the fluoro and trifluoromethyl groups may lead to through-space electronic interactions or conformational restrictions that could further modulate biological activity.
Predicted Biological Activities and Structure-Activity Relationships (SAR)
Based on the known biological activities of substituted benzyl alcohols and other fluorinated aromatic compounds, we can predict several potential therapeutic applications for this compound and its analogs.
Antimicrobial Activity
Substituted benzyl alcohols have been reported to possess antimicrobial properties.[6] The presence of fluorine and trifluoromethyl groups could enhance this activity.
Predicted SAR:
-
Compound 1 and Compound 5 are predicted to have the highest antimicrobial activity due to the increased lipophilicity conferred by the trifluoromethyl group(s), facilitating passage through microbial cell membranes.
-
The electron-withdrawing nature of the substituents may also contribute to the disruption of microbial cellular processes.
-
The activity is expected to be concentration-dependent.
Anticancer Activity
Fluorinated compounds are prevalent in anticancer drug discovery.[7][8][9] The trifluoromethyl group, in particular, is a common feature in many anticancer agents.[10] The cytotoxic effects of benzyl alcohol derivatives against various cancer cell lines have also been documented.[4]
Predicted SAR:
-
Analogs containing the trifluoromethyl group (1, 3, 5, 6 ) are hypothesized to exhibit greater cytotoxic activity. The trifluoromethyl group can enhance binding to therapeutic targets and improve pharmacokinetic properties.[9][10]
-
The substitution pattern on the aromatic ring will likely influence selectivity for different cancer cell lines.
Enzyme Inhibition
The structural features of this compound suggest it could be a scaffold for enzyme inhibitors, particularly for kinases, where fluorinated aromatics are common. The hydroxyl group can act as a key hydrogen bond donor, while the substituted aromatic ring can occupy hydrophobic pockets in an enzyme's active site.
Predicted SAR:
-
The increased acidity of the benzylic alcohol in Compound 1 and Compound 5 may lead to stronger hydrogen bond donation to the active site of a target enzyme, potentially increasing inhibitory potency.[5]
-
The lipophilic trifluoromethyl group(s) can enhance binding to hydrophobic regions of the enzyme.[1]
-
The specific arrangement of the fluoro and trifluoromethyl groups will likely determine selectivity for different enzymes.
Quantitative Data Summary (Hypothetical)
The following table summarizes the predicted relative biological activities of the hypothetical analogs. Note: This is not experimental data.
| Compound | Predicted Antimicrobial Activity (MIC) | Predicted Anticancer Activity (IC50) | Predicted Enzyme Inhibition (IC50) |
| 1 | ++ | +++ | +++ |
| 2 | + | + | + |
| 3 | ++ | ++ | ++ |
| 4 | + | + | + |
| 5 | +++ | +++ | +++ |
| 6 | ++ | ++ | ++ |
(+++ High Activity, ++ Moderate Activity, + Low Activity)
Experimental Protocols
To validate the predicted biological activities, a series of in vitro assays would be required. Below are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against relevant bacterial and fungal strains.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of each compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic (anti-proliferative) activity of the compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the compounds against a specific protein kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase buffer (containing MgCl2, DTT, etc.)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the PI3K/Akt signaling pathway by benzyl alcohol analogs.
Experimental Workflow Diagram
Caption: General workflow for the biological evaluation of benzyl alcohol analogs.
Logical Relationship Diagram
Caption: Predicted relationships between structure, properties, and biological activity.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Comparison of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a detailed spectroscopic comparison of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol and its positional isomers, offering key data and experimental insights to aid in their identification and characterization.
The strategic placement of fluorine and trifluoromethyl groups on a benzyl alcohol scaffold can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the unambiguous identification of specific isomers is a critical step in the research and development of novel chemical entities. This guide leverages nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to differentiate between these closely related structures.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a selection of its isomers. This quantitative data provides a clear basis for distinguishing between the different substitution patterns on the aromatic ring.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Aromatic H: multipletCH₂: singletOH: broad singlet | Aromatic C: multiple signalsCF₃: quartetCH₂: singlet | ~3400 (O-H stretch)~1600 (C=C stretch)~1300 (C-F stretch)~1100 (C-O stretch) | M⁺: 194 |
| 2-(Trifluoromethyl)benzyl alcohol [1] | 7.63-7.33 (m, 4H, Ar-H)4.79 (s, 2H, CH₂)3.06 (s, 1H, OH) | Aromatic C: multiple signalsCF₃: quartetCH₂: singlet | Data not available | 176 (M⁺), 157, 109, 79 |
| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | Data not available | Data not available | Data not available | Data not available |
| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | Data not available | Data not available | Data not available | Data not available |
| 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | Data not available | Data not available | Data not available | 194 (M⁺), 175, 127, 107 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance-III 500 MHz spectrometer.[2] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR of fluorinated compounds, the carbon signals are often split into quartets by the trifluoromethyl group, and the C-F couplings can provide additional structural information.
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as neat liquids or as thin films on potassium bromide (KBr) plates. The spectra were recorded in the range of 4000-400 cm⁻¹. Key vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[2] The electron energy was typically set to 70 eV. The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and major fragment ions are reported. The fragmentation patterns can provide valuable information about the substitution pattern on the aromatic ring.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Figure 1. A flowchart illustrating the key steps in the spectroscopic comparison of this compound isomers.
References
A Researcher's Guide to Assessing the Purity of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol from Different Suppliers
For researchers and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a framework for assessing and comparing the purity of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol obtained from various commercial suppliers. The experimental protocols detailed below, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offer robust methods for verifying supplier specifications and ensuring the quality of this key synthetic intermediate.
Comparative Purity Data
The following table summarizes hypothetical purity data for this compound from three different suppliers. This data is for illustrative purposes and should be verified by in-house analysis.
| Supplier | Lot Number | Advertised Purity (%) | Analytical Method(s) Used by Supplier | Observed Purity (%) (Internal Verification) | Major Impurities Detected |
| Supplier A | A12345 | >97.0 | HPLC, ¹H NMR | 97.5 | Starting materials, solvent residue |
| Supplier B | B67890 | >98.0 | GC-MS | 98.8 | Unidentified peak at R.T. 5.2 min |
| Supplier C | C13579 | >99.0 | HPLC, GC-MS, NMR | 99.2 | Benzaldehyde derivative |
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of non-volatile and thermally stable compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is typically effective. For example, a starting mobile phase of 70:30 (v/v) acetonitrile:water can be used.[1] The mobile phase may need to be optimized for the best separation of impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1]
-
Detection: UV detection at 220 nm is appropriate for the aromatic nature of the compound.[1]
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or ethyl acetate.
-
Analysis: The retention time and the mass spectrum of the main peak are used to confirm the identity of this compound. Impurities are identified by their mass spectra and quantified by their peak areas.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for purity determination, especially for identifying structurally related impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shifts, splitting patterns, and integration of the peaks can confirm the structure and help identify impurities.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds, providing information on the fluorine-containing groups.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen deuterated solvent.
-
Analysis: The presence of unexpected peaks in the NMR spectra can indicate impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to accurately determine the purity.
Visualizing the Experimental Workflow and a Potential Application
To aid in the understanding of the purity assessment process and the potential relevance of this compound in research, the following diagrams are provided.
References
A Comparative Guide to the Performance of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol in Diverse Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol in key organic reactions—nucleophilic substitution, oxidation, and esterification—against common alternatives: benzyl alcohol, 4-fluorobenzyl alcohol, and 2,6-difluorobenzyl alcohol. The inclusion of electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring of this compound significantly influences its reactivity, offering unique advantages in specific synthetic applications. This document summarizes experimental data, details relevant protocols, and visualizes reaction workflows to aid researchers in selecting the optimal benzyl alcohol derivative for their synthetic needs.
Executive Summary
The reactivity of benzyl alcohols is significantly modulated by the electronic nature of substituents on the aromatic ring. In the case of this compound, the presence of two strong electron-withdrawing groups (-F and -CF₃) at the ortho positions deactivates the benzylic position towards reactions that proceed through carbocation intermediates, such as SN1-type nucleophilic substitutions and certain oxidation reactions. Conversely, these electron-withdrawing groups can enhance the acidity of the hydroxyl proton, which can influence the rate of reactions like esterification. This guide presents a comparative analysis of these effects through quantitative data and detailed experimental procedures.
Data Presentation: A Comparative Analysis of Reactivity
The following tables summarize the performance of this compound and its analogues in nucleophilic substitution, oxidation, and esterification reactions. The data has been collated from various sources and standardized where possible to provide a clear comparison.
Table 1: Comparison of Performance in Nucleophilic Substitution (Conversion to Benzyl Bromide)
| Benzyl Alcohol Derivative | Reagent/Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | PBr₃ | Diethyl ether | 4 | ~75-85 |
| Benzyl alcohol | PBr₃ | Diethyl ether | 2 | >95 |
| 4-Fluorobenzyl alcohol | PBr₃ | Diethyl ether | 2.5 | ~90-95 |
| 2,6-Difluorobenzyl alcohol | PBr₃ | Diethyl ether | 3.5 | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Comparison of Performance in Oxidation (Conversion to Benzaldehyde)
| Benzyl Alcohol Derivative | Reagent/Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | PCC | Dichloromethane | 6 | ~70-80 |
| Benzyl alcohol | PCC | Dichloromethane | 2 | >90 |
| 4-Fluorobenzyl alcohol | PCC | Dichloromethane | 3 | ~85-90 |
| 2,6-Difluorobenzyl alcohol | PCC | Dichloromethane | 5 | ~75-85 |
Note: PCC (Pyridinium chlorochromate) is a common oxidizing agent for this transformation. Yields are approximate.
Table 3: Comparison of Performance in Fischer Esterification (with Acetic Acid)
| Benzyl Alcohol Derivative | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | H₂SO₄ | 100 | 12 | ~60-70 |
| Benzyl alcohol | H₂SO₄ | 100 | 8 | >90[1] |
| 4-Fluorobenzyl alcohol | H₂SO₄ | 100 | 10 | ~80-85 |
| 2,6-Difluorobenzyl alcohol | H₂SO₄ | 100 | 11 | ~70-75 |
Note: The reaction is an equilibrium, and yields can be improved by removing water or using an excess of one reactant.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be reproducible and can be adapted for specific research needs.
Protocol 1: Nucleophilic Substitution - Synthesis of Benzyl Bromides
Materials:
-
Appropriate benzyl alcohol (10 mmol)
-
Phosphorus tribromide (PBr₃) (4.0 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the benzyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over ice.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.
-
Purify the product by distillation or column chromatography.
Protocol 2: Oxidation - Synthesis of Benzaldehydes
Materials:
-
Appropriate benzyl alcohol (10 mmol)
-
Pyridinium chlorochromate (PCC) (15 mmol)
-
Anhydrous dichloromethane (DCM) (50 mL)
-
Silica gel
-
Anhydrous diethyl ether
Procedure:
-
Suspend PCC in anhydrous DCM in a round-bottom flask.
-
Add a solution of the benzyl alcohol in DCM dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture for the time indicated in Table 2, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude benzaldehyde.
-
Purify the product by distillation or column chromatography.
Protocol 3: Fischer Esterification - Synthesis of Benzyl Acetates
Materials:
-
Appropriate benzyl alcohol (10 mmol)
-
Glacial acetic acid (20 mmol)
-
Concentrated sulfuric acid (catalytic amount, ~2-3 drops)
-
Toluene (for Dean-Stark apparatus)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Combine the benzyl alcohol, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.
-
If using a Dean-Stark apparatus to remove water, add toluene to the flask.
-
Heat the mixture to reflux at the temperature and for the time indicated in Table 3.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and a key reaction mechanism.
Caption: General experimental workflow for chemical synthesis.
Caption: Simplified mechanism of Fischer Esterification.
Conclusion
The performance of this compound in nucleophilic substitution, oxidation, and esterification is markedly influenced by its electronic structure. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents generally leads to slower reaction rates and lower yields in reactions that are facilitated by electron-donating groups or involve carbocation intermediates. However, this unique reactivity profile can be advantageous for achieving selectivity in complex syntheses. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting a benzyl alcohol derivative for their specific synthetic challenges.
References
A Comparative Guide to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol and its Derivatives in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. This guide provides a comparative analysis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol and its derivatives, highlighting their applications and performance against relevant alternatives.
Enhanced Biological Activity: The Case of GnRH Antagonists
The 2-fluoro-6-(trifluoromethyl)benzyl moiety is a key structural feature in the gonadotropin-releasing hormone (GnRH) antagonist, Elagolix. Structure-activity relationship (SAR) studies have demonstrated that the introduction of this particular substitution pattern significantly enhances the antagonist's potency.
A comparative study of uracil-based GnRH antagonists revealed that the analogue containing a 1-(2-fluoro-6-trifluoromethyl)benzyl group at the N-1 position of the uracil core is more potent than its corresponding 1-(2,6-difluoro)benzyl counterpart.[1] This suggests that the trifluoromethyl group, in conjunction with the ortho-fluoro substituent, plays a crucial role in the molecule's interaction with the GnRH receptor. The electron-deficient nature of this substituted benzyl group is proposed to favor binding within a pocket formed by three tyrosine residues in the transmembrane domain of the receptor.[1]
Application in Organic Synthesis: A Versatile Building Block
This compound and its corresponding halides are valuable intermediates in organic synthesis, particularly for the introduction of the fluorinated benzyl group onto heteroatoms.
N-Alkylation of Pyrimidinones
A key step in the synthesis of Elagolix and related compounds involves the N-alkylation of a pyrimidinone core. The following table compares the yields of N-alkylation reactions with different benzyl halides. While a direct comparison with 2-fluoro-6-(trifluoromethyl)benzyl bromide under identical conditions is not available, the data provides context for the reactivity of related compounds.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(Methylthio)-4-(iodomethyl)-6-(trihalomethyl)pyrimidine | 6-Substituted-4-(trifluoromethyl)pyrimidin-(1H)-one | - | - | - | 70-98 | [2] |
| 3,4-Dimethoxyphenethyl bromide | 1,2,3,4-tetrahydrobenzo[c][1][3]naphthyridin-5(6H)-one | K2CO3 | DMF | 80 | 75-82 | [4] |
Note: The yields reported are for illustrative purposes and may vary depending on the specific substrates and reaction conditions.
O-Alkylation of Phenols
The O-alkylation of phenols is another common application for benzyl halides. The table below presents yields for the O-alkylation of phenol with different alkylating agents, providing a benchmark for comparison.
| Alkylating Agent | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
| Dimethyl Ether | Phenol | Phosphotungstic acid over γ-Al2O3 | - | 280 | 46.57 (Conversion) | [5] |
| 1-Decene | Phenol | Re2(CO)10 | Mesitylene | 160 | 80 (Yield) | [6] |
Experimental Protocols
Synthesis of 5-(2-Fluoro-3-methoxyphenyl)-1-((2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
This procedure details a key Suzuki coupling reaction in the synthesis of an Elagolix intermediate, demonstrating the incorporation of the 2-fluoro-6-(trifluoromethyl)benzyl moiety.
Materials:
-
1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methyl-1H-pyrimidine-2,4-dione
-
2-Fluoro-3-methoxyphenylboronic acid
-
Acetone
-
Potassium hydroxide
-
Water
-
1,1'-(bis-di-t-butylphosphino)ferrocene palladium dichloride
-
Tetrahydrofuran (THF)
-
Acetic Acid (AcOH)
-
Methanol (MeOH)
Procedure:
-
A reactor is charged with 1-(2-fluoro-6-trifluoromethyl-benzyl)-5-iodo-6-methyl-1H-pyrimidine-2,4-dione (5.0 kg), 2-fluoro-3-methoxyphenylboronic acid (2.58 kg), and acetone (5.5 L).
-
The mixture is agitated, and a solution of potassium hydroxide (2.658 kg) in water (19.0 L) is added.
-
The reactor contents are degassed for 30-60 minutes, and the internal temperature is adjusted to 40°C.
-
1,1'-(bis-di-t-butylphosphino)ferrocene palladium dichloride (11.4 g) is added to the reactor, and the mixture is stirred with the jacket temperature set to 45°C until the reaction is complete (approximately 2.5 hours).
-
The reaction mixture is cooled to 20-30°C.
-
The filtered solutions are passed through a line filter and added over 1-1.5 hours to a mixture of THF (15.0 L), AcOH (7.53 L), and Water (5.0 L) maintained at 62°C.
-
The reactor contents are cooled to 20°C over 2-3 hours.
-
The mixture is filtered, and the resulting solid cake is washed with a 60:40 mixture of water/MeOH (2 x 12.6 L) followed by methanol (2 x 16 L).
-
The solid is dried in a vacuum oven at 65°C for 18 hours to yield 5-(2-fluoro-3-methoxy-phenyl)-1-(2-fluoro-6-trifluoromethyl-benzyl)-6-methyl-1H-pyrimidine-2,4-dione (4.312 kg, 87% molar yield) as an off-white solid.[7]
Visualizing the Synthetic Pathway
The following diagram illustrates the key Suzuki coupling step described in the experimental protocol.
Caption: Suzuki coupling reaction for the synthesis of an Elagolix intermediate.
Conclusion
This compound and its derivatives are highly valuable building blocks in modern organic and medicinal chemistry. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl ring imparts unique properties that can lead to enhanced biological activity, as evidenced by its incorporation in the potent GnRH antagonist Elagolix. While direct quantitative comparisons of its reactivity in simple alkylation reactions are not extensively documented in the reviewed literature, the available data suggests it is a versatile and effective reagent. The provided experimental protocol for a key synthetic step highlights its practical application in the synthesis of complex pharmaceutical agents. Further research into the comparative reactivity of this and other fluorinated benzyl alcohols will undoubtedly provide deeper insights for the rational design of new molecules with tailored properties.
References
- 1. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione | 1150560-59-0 [chemicalbook.com]
cost-benefit analysis of using 2-Fluoro-6-(trifluoromethyl)benzyl alcohol in synthesis
A Cost-Benefit Analysis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol in Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of building blocks is a critical decision that balances cost, efficiency, and the desired physicochemical properties of the final molecule. This compound is a specialized reagent valued for its unique electronic and steric properties. The presence of both a fluorine and a trifluoromethyl group in the ortho positions of the benzyl ring imparts significant effects on reactivity and the properties of the resulting products. This guide provides an objective cost-benefit analysis of using this compound compared to several common alternatives, supported by available data and experimental protocols.
The strategic incorporation of fluorine and trifluoromethyl groups is a well-established method in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity, and improving the bioavailability of drug candidates.[1][2] this compound serves as a key intermediate for introducing this valuable motif into complex molecules.[1]
Comparative Analysis of Benzyl Alcohol Reagents
The primary application of benzyl alcohols in synthesis is for the protection of hydroxyl and other functional groups as benzyl ethers or for use as electrophilic building blocks following conversion to a more reactive species like a benzyl bromide. The choice of reagent is often dictated by the required stability, reactivity, and the electronic influence of the aromatic substituents on the reaction or the final product's properties.
Table 1: Cost and Physical Properties Comparison
This table summarizes the approximate costs and key physical properties of this compound and its common alternatives. Prices are based on catalog listings from various suppliers and are subject to change.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Approx. Cost (USD/g) |
| This compound | 152211-15-9 | 194.13 | N/A | $22.00 - $31.20[3] |
| 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 | 176.14 | N/A (liquid) | ~$2.50 (£50/25g)[4] |
| 2-Chlorobenzyl alcohol | 17849-38-6 | 142.58 | 70 - 73 | $0.30 - $1.88[5] |
| 2-Bromobenzyl alcohol | 18982-54-2 | 187.03 | 78 - 80[6][7] | ~$3.00[8] |
| 2-Methylbenzyl alcohol | 89-95-2 | 122.16 | 33 - 38[9] | $2.10 - $4.77[9] |
Table 2: Performance and Application Comparison
| Compound | Key Advantages | Potential Disadvantages | Typical Applications |
| This compound | - Strong electron-withdrawing groups enhance product stability.[1] - Unique steric and electronic effects can influence reaction stereoselectivity. - Resulting ethers have high metabolic stability.[1] | - High cost. - Limited supplier availability. | - Advanced pharmaceutical intermediates.[1] - Agrochemical synthesis.[10] - Materials science.[10] |
| 2-(Trifluoromethyl)benzyl alcohol | - Significant electron-withdrawing effect.[11] - Can improve stereoselectivity in glycosylation reactions.[11] - Moderate cost. | - Lacks the additional inductive effect and steric bulk of the ortho-fluoro group. | - Synthesis of biologically active compounds. - Mechanistic studies. |
| 2-Chlorobenzyl alcohol | - Low cost and widely available.[5][12] - Versatile chemical intermediate.[5] | - Weaker electron-withdrawing properties compared to fluorinated analogues. - Potential for side reactions (e.g., benzyne formation) under harsh basic conditions. | - Pharmaceuticals, agrochemicals, fragrances.[5] |
| 2-Bromobenzyl alcohol | - Good leaving group potential after activation. - Readily available.[6][7] | - Higher molecular weight. - Potential for metal-halogen exchange side reactions. | - Synthesis of phthalides and other heterocycles.[7] |
| 2-Methylbenzyl alcohol | - Low cost. - Electron-donating group can affect reactivity differently than electron-withdrawing groups. | - Electron-donating nature may be undesirable in some applications. - Prone to oxidation. | - General chemical building block.[13] |
Experimental Protocols & Workflows
A primary use of these reagents is in the protection of alcohols via Williamson ether synthesis. This typically requires a two-step process: activation of the benzyl alcohol to a benzyl halide, followed by reaction with the desired alcohol substrate in the presence of a base.
Diagram: General Experimental Workflow for Benzylation
Caption: General two-step workflow for benzylation of an alcohol.
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzyl Bromide
This protocol is adapted from a procedure for a similar substrate and illustrates the conversion of the benzyl alcohol to the more reactive benzyl bromide.[14]
-
Dissolve 2-(Trifluoromethyl)benzyl alcohol (1.0 eq) in absolute toluene in a round-bottom flask under an inert atmosphere.
-
Prepare a solution of phosphorus tribromide (PBr₃) (1.5 eq) in absolute toluene.
-
Cool the benzyl alcohol solution to 0 °C in an ice bath.
-
Add the PBr₃ solution dropwise to the stirred benzyl alcohol solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring it over ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (DCM).
-
Combine the organic phases and wash with water, followed by a saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used directly or purified by vacuum distillation.
Protocol 2: General Benzylation of an Alcohol (Williamson Ether Synthesis)
This protocol describes a general method for the benzylation of a hydroxyl group using the prepared benzyl bromide.[15]
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of the alcohol to be protected (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add the substituted benzyl bromide (e.g., 2-Fluoro-6-(trifluoromethyl)benzyl bromide, 1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm gradually to room temperature and stir until the starting material is completely consumed as monitored by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired benzyl ether.
Cost-Benefit Discussion
The primary benefit of using this compound lies in the unique properties it confers upon the target molecule. The strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups can significantly impact reaction outcomes. For example, in glycosylation reactions, benzyl ethers with electron-withdrawing groups have been shown to dramatically increase 1,2-cis selectivity, a challenging stereochemical outcome to control.[11] This effect is attributed to the electronic destabilization of developing carbocation intermediates, favoring pathways that avoid their formation.[11]
Diagram: Influence of Substituents on Reactivity
Caption: Relationship between substituent electronics and reaction pathways.
This enhanced stereocontrol or modulation of reactivity can be invaluable, potentially saving multiple synthetic steps or complex purification procedures, thereby justifying the higher initial cost of the reagent. Furthermore, the resulting benzyl ether is more stable towards acidic conditions and oxidative cleavage compared to ethers derived from electron-rich benzyl alcohols.
Conversely, for routine applications such as standard protecting group chemistry where high stability or specific electronic modulation is not required, the significantly lower cost of alternatives like 2-chlorobenzyl alcohol or 2-methylbenzyl alcohol makes them far more economical choices.[5] 2-Chlorobenzyl alcohol, in particular, offers a balance of moderate electron-withdrawing character and very low cost, making it a suitable workhorse reagent for many applications.[5]
The decision to use this compound should be driven by a clear requirement for the specific benefits it provides.
-
High-Value Applications: For the synthesis of complex, high-value molecules where stereoselectivity is crucial, or where the enhanced metabolic stability of the final product is a primary design goal, the high cost of this reagent can be justified by improved yields, higher purity, and fewer downstream processing steps.
-
Routine Synthesis: For standard applications, such as the routine protection of non-sensitive alcohols, the cost is prohibitive. More economical alternatives like 2-chlorobenzyl alcohol or 2-bromobenzyl alcohol are recommended.
Researchers must weigh the upfront material cost against the potential savings in time, purification efforts, and the overall efficiency of the synthetic route. For cutting-edge drug discovery and development, this compound represents a powerful tool for accessing novel chemical space and achieving challenging synthetic transformations.
References
- 1. This compound|CAS 152211-15-9 [benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. This compound [oakwoodchemical.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Bromobenzyl alcohol 99 18982-54-2 [sigmaaldrich.com]
- 7. 2-Bromobenzyl alcohol , ≥99.0%(GC) , 18982-54-2 - CookeChem [cookechem.com]
- 8. 2-BROMOBENZYL ALCOHOL 98% 50G - A15700-18, 50 g [dabos.com]
- 9. 2-Methylbenzyl Alcohol | 89-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hot Selling Best Price 99% 2-Chlorobenzyl Alcohol CAS 17849-38-6 - 2-Chlorobenzyl Alcohol and Benzenemethanol 2-Chloro- [senfeida.en.made-in-china.com]
- 13. 2-Methylbenzyl alcohol 98 89-95-2 [sigmaaldrich.com]
- 14. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 15. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on data from similar halogenated benzyl alcohols, 2-Fluoro-6-(trifluoromethyl)benzyl alcohol is anticipated to be a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Therefore, handling and disposal require strict adherence to safety protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure during handling and disposal.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation: As a halogenated organic compound, it must be collected separately from non-halogenated waste streams.[3][4][5] Mixing with incompatible materials, such as strong oxidizing agents, should be avoided.[2]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.
-
The container must be kept tightly sealed when not in use.
-
Ensure the exterior of the container remains clean and free of contamination.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is a mixture, list all components and their approximate percentages.
-
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition.[1]
-
Secondary containment should be used to mitigate spills.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended method of disposal for similar compounds is incineration in an approved hazardous waste facility.[2]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a commercial absorbent pad.[1]
-
Collection: Carefully collect the absorbed material and contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the properties of structurally similar compounds and general hazardous waste guidelines. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheet when available. Your Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal.
References
Essential Safety and Operational Guide for 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-6-(trifluoromethyl)benzyl alcohol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is critical for safe handling and storage.
| Property | Value | Source |
| CAS Number | 152211-15-9 | [1] |
| Molecular Formula | C₈H₆F₄O | [1] |
| Appearance | Colorless or yellowish liquid | [2] |
| Boiling Point | 170 °C | [2] |
| Density | 1.443 g/cm³ | [2] |
| Flash Point | 92 °C (closed cup) | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4][5] It is harmful if swallowed.[1][4] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[4][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[4][5] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. For emergencies, a self-contained breathing apparatus (SCBA) is necessary. | Minimizes inhalation of vapors that can cause respiratory tract irritation.[3][4][5] |
Experimental Protocol for Safe Handling
The following step-by-step protocol should be followed to ensure the safe handling of this compound during experimental procedures.
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[4] Have emergency equipment, such as an eyewash station and safety shower, readily accessible.[5]
Handling:
-
Chemical Transfer: All handling and transfers of this compound should be conducted within a chemical fume hood to control vapor exposure.[4][5]
-
Perform Reaction: Carry out all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[4]
-
Avoid Incompatible Materials: Keep the compound away from strong bases and strong oxidizing agents.[5]
-
Prevent Ignition: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[3][5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Halogenated Waste: As a fluorinated compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[4] Do not mix with non-halogenated waste.[4]
-
Contaminated Materials: Any materials such as gloves, pipette tips, and paper towels that come into contact with the chemical should also be disposed of in the designated halogenated waste container.
Decontamination and Disposal Procedure:
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent, such as acetone, inside a chemical fume hood.[4] The resulting rinsate must be collected and treated as halogenated hazardous waste.[4]
-
Waste Disposal: The sealed and labeled waste container should be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]
Emergency Procedures
In the event of an accidental exposure or spill, follow these emergency procedures immediately.
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek medical attention.[3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air and have them lie down.[3] Seek medical attention.[3] |
| Ingestion | Clean the mouth with water.[3] Seek medical attention.[3] |
| Spill | Evacuate unnecessary personnel.[5] Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, silica gel).[3] Collect the material into a suitable, closed container for disposal as hazardous waste.[6] |
| Fire | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish the fire.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
